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  • Product: methyl 8-methoxy-2H-chromene-3-carboxylate
  • CAS: 177496-82-1

Core Science & Biosynthesis

Foundational

methyl 8-methoxy-2H-chromene-3-carboxylate CAS number

Methyl 8-Methoxy-2H-Chromene-3-Carboxylate (CAS 177496-82-1): A Comprehensive Technical Guide on Synthesis, Mechanism, and Medicinal Applications Executive Summary & Chemical Identity Methyl 8-methoxy-2H-chromene-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 8-Methoxy-2H-Chromene-3-Carboxylate (CAS 177496-82-1): A Comprehensive Technical Guide on Synthesis, Mechanism, and Medicinal Applications

Executive Summary & Chemical Identity

Methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Structurally, it is a derivative of the 2H-chromene (2H-1-benzopyran) scaffold, distinguished by an 8-methoxy substitution and a methyl ester group at the C3 position[1].

Unlike its closely related coumarin cousins (2-oxo-2H-chromenes), the 2H-chromene core lacks a lactone carbonyl at the C2 position. This absence fundamentally alters the molecule's electronic distribution, reduces its topological polar surface area (TPSA), and increases its lipophilicity—traits that are highly advantageous for penetrating lipid bilayers and binding to hydrophobic protein pockets[2].

Structural Biology & Medicinal Chemistry Significance

The 2H-chromene framework is a "privileged pharmacophore" known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2].

The specific substitution pattern of methyl 8-methoxy-2H-chromene-3-carboxylate provides two critical functional advantages:

  • The 8-Methoxy Group : Derived synthetically from o-vanillin, this group acts as a potent hydrogen-bond acceptor. In biological systems, it enhances target-specific binding, particularly within the hydrophobic active sites of enzymes like Cyclooxygenase-2 (COX-2).

  • The C3-Carboxylate : The methyl ester serves as a versatile synthetic handle for further functionalization (e.g., reduction to alcohols, hydrolysis to carboxylic acids, or amidation) to fine-tune pharmacokinetic properties[3].

BioPathway A Methyl 8-methoxy-2H- chromene-3-carboxylate B COX-2 Enzyme (Active Site) A->B Competitive Binding (H-Bonding via 8-OMe) C Arachidonic Acid Conversion B->C Catalyzes D Prostaglandin E2 (PGE2) Synthesis C->D Blocked E Inflammatory Response D->E Prevents

Mechanism of action for 2H-chromene derivatives in COX-2 inhibition and anti-inflammatory response.

Mechanistic Synthesis Pathways: Expertise & Causality

As an application scientist, the primary challenge in synthesizing 2H-chromenes is avoiding the spontaneous oxidation or lactonization that yields coumarins (2-oxo derivatives). Standard Knoevenagel condensations of salicylaldehydes with malonates naturally default to coumarin formation[3]. To isolate the 2H-chromene core, we must employ strategic disconnections.

Pathway A: The Baylis-Hillman Route (Preferred)

The most elegant and regioselective method involves the Baylis-Hillman reaction followed by base-catalyzed cyclization[4].

  • Causality : Reacting 3-methoxysalicylaldehyde (o-vanillin) with methyl acrylate in the presence of DABCO yields a multifunctional Baylis-Hillman adduct. When subjected to a base (e.g., K₂CO₃), the phenolic hydroxyl group executes an intramolecular Sₙ2' attack on the allylic system. This displaces the benzylic hydroxyl group as water, closing the pyran ring. The base catalysis kinetically favors the formation of the 2H-chromene over the coumarin derivative[4].

Pathway B: Trichlorooxobutanoate Condensation

An alternative route utilizes the condensation of o-vanillin with methyl 4,4,4-trichloro-3-oxobutanoate in the presence of piperidine[5].

  • Causality : The strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group directs the phenolic hydroxyl to attack the adjacent carbonyl. The subsequent elimination of the haloform-like leaving group prevents lactonization, successfully trapping the molecule in the 2H-chromene oxidation state[3],[5].

Synthesis A 3-Methoxysalicylaldehyde (o-Vanillin) C Baylis-Hillman Adduct (Intermediate) A->C DABCO (Nucleophilic Catalyst) B Methyl Acrylate B->C D Methyl 8-methoxy-2H- chromene-3-carboxylate C->D K2CO3 / DMF Intramolecular Cyclization (-H2O)

Synthetic pathway of methyl 8-methoxy-2H-chromene-3-carboxylate via Baylis-Hillman reaction.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the Baylis-Hillman approach, engineered to be a self-validating system where intermediate and final states are easily verifiable.

Phase 1: Baylis-Hillman Coupling

  • Setup : In a round-bottom flask, combine 3-methoxysalicylaldehyde (10 mmol) and methyl acrylate (15 mmol).

  • Catalysis : Add DABCO (2 mmol, 20 mol%) as a nucleophilic catalyst.

  • Reaction : Stir the mixture neat (or in minimal THF to maintain high bimolecular collision rates) at room temperature for 48–72 hours.

  • Monitoring : Track the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3). Isolate the Baylis-Hillman adduct via silica gel chromatography.

Phase 2: Intramolecular Cyclization

  • Setup : Dissolve the purified Baylis-Hillman adduct (5 mmol) in anhydrous DMF (15 mL).

  • Activation : Add anhydrous K₂CO₃ (7.5 mmol). The polar aprotic solvent strips the potassium cation, leaving a highly nucleophilic, naked phenoxide ion.

  • Reaction : Heat the mixture to 80°C for 4 hours to drive the dehydration and ring closure.

  • Workup : Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 3: Quality Control & Self-Validation (NMR Logic) To definitively prove the synthesis of the 2H-chromene (and rule out coumarin or chroman impurities), perform ¹H NMR (CDCl₃) analysis:

  • The C2 Signature : Look for a sharp singlet at ~4.8–5.0 ppm integrating for 2H. Because the C2 methylene carbon is flanked by an oxygen (O1) and a quaternary carbon (C3), its protons have no vicinal neighbors to couple with. If this peak is missing, you have accidentally synthesized the coumarin.

  • The C4 Signature : Look for a sharp singlet at ~7.2–7.4 ppm integrating for 1H. This represents the isolated vinylic proton at C4.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical metrics of methyl 8-methoxy-2H-chromene-3-carboxylate[1]:

PropertySpecification / Value
Chemical Name Methyl 8-methoxy-2H-chromene-3-carboxylate
CAS Number 177496-82-1
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
SMILES String O=C(C(CO1)=CC2=C1C(OC)=CC=C2)OC
MDL Number MFCD00202021
Storage Conditions Sealed in dry environment, 2-8°C (Cold-chain recommended)
GHS Hazard Class H302 (Harmful if swallowed)

References

  • Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: Biomolecules (MDPI) URL: [Link]

  • Title: Condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate: a facile approach for the synthesis of substituted 2H-chromene-3-carboxylates Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: Synthesis and evaluation of novel HIV-1 enzyme inhibitors Source: CORE (Rhodes University) URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Characterization of Methyl 8-Methoxy-2H-chromene-3-carboxylate: A Technical Whitepaper

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry and a highly tunable core in materials science. Specifically, methyl 8-methoxy-2H-chromene-3-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry and a highly tunable core in materials science. Specifically, methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) represents a critical intermediate and active moiety[1]. The presence of the 8-methoxy electron-donating group coupled with the 3-carboxylate electron-withdrawing group creates a unique push-pull electronic system. This whitepaper provides an in-depth analysis of its physical properties, structural dynamics, and establishes a self-validating framework for its synthesis and characterization, designed for researchers and drug development professionals.

Fundamental Physical & Chemical Properties

Understanding the baseline physicochemical properties is critical for downstream assay development and synthetic scaling. The quantitative data for methyl 8-methoxy-2H-chromene-3-carboxylate is summarized in the table below:

PropertyValue
Chemical Name Methyl 8-methoxy-2H-chromene-3-carboxylate
CAS Registry Number 177496-82-1
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
SMILES String O=C(C(CO1)=CC2=C1C(OC)=CC=C2)OC
Storage Conditions Sealed in dry, 2-8°C
Hazard Classification GHS07 (Warning), H302 (Harmful if swallowed)

Data sourced from verified supplier specifications[1].

Structural Dynamics & Electronic Properties

The physical behavior of methyl 8-methoxy-2H-chromene-3-carboxylate is governed by its precise 3D geometry and electronic distribution:

  • Conformational Analysis : The fused dihydropyran ring in 2H-chromene derivatives does not lie flat. Instead, it typically adopts a half-chair conformation[2]. The oxygen atom and the adjacent methylene carbon deviate from the mean plane of the aromatic ring[2]. Causality: This non-planar geometry is crucial for its interaction with biological targets, allowing the molecule to project into specific 3D enzymatic pockets rather than acting as a flat intercalator.

  • Electronic Effects (Push-Pull System) : The 8-methoxy group acts as a strong electron donor via resonance (+M effect), increasing the electron density on the aromatic ring. Conversely, the methyl carboxylate at position 3 acts as an electron-withdrawing group (-M effect). Causality: This push-pull architecture lowers the HOMO-LUMO gap, which imparts distinct photophysical properties, making related chromene structures highly valuable as fluorophores or in organic light-emitting diodes (OLEDs)[3].

Photophysics UV Photon Absorption (UV Excitation) S1 Excited Singlet State (S1) Push-Pull Conjugation UV->S1 n→π*, π→π* Relax Vibrational Relaxation (Conformational Shift) S1->Relax Emit Fluorescence Emission (Stokes Shifted) S1->Emit Radiative Decay Relax->Emit

Figure 1: Photophysical signaling pathway of the push-pull 2H-chromene system.

Experimental Workflows: Synthesis & Isolation

To ensure high-fidelity material for biological or material testing, the synthesis of 2H-chromene-3-carboxylates must follow a strict, self-validating protocol. The most efficient route is the Knoevenagel condensation followed by an electrocyclic ring closure[4].

Protocol: Base-Catalyzed Condensation & Electrocyclic Ring Closure

  • Precursor Activation : Combine 3-methoxy-2-hydroxybenzaldehyde (1.0 eq) and methyl acrylate (or a related active methylene compound) (1.2 eq) in a flame-dried flask.

    • Causality: Flame-drying eliminates ambient moisture. Aqueous environments risk the premature hydrolysis of the methyl ester at the C3 position, which would irreversibly yield the corresponding carboxylic acid and derail the target molecular architecture.

  • Catalytic Condensation : Introduce a secondary amine catalyst (e.g., piperidine or silica-immobilized L-proline) under solvent-free conditions or in absolute ethanol[4].

    • Causality: The secondary amine forms a highly reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy required for the nucleophilic attack by the active methylene compound.

  • Intramolecular Cyclization : Elevate the reaction temperature to 80°C for 4-6 hours[4].

    • Causality: Thermal energy drives the electrocyclic ring closure, forming the stable 2H-chromene core. The reaction progress is monitored via TLC until the aldehyde precursor is entirely consumed.

  • Orthogonal Purification : Quench the reaction and extract with ethyl acetate. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient), followed by recrystallization from acetone[3].

    • Causality: Chromatography separates unreacted starting materials, while recrystallization leverages the differential solubility of the target compound to yield highly ordered crystals suitable for downstream X-ray diffraction.

SynthesisWorkflow A Precursor Assembly (3-Methoxy-2-hydroxybenzaldehyde + Methyl Acrylate) B Catalytic Condensation (Base-Catalyzed Knoevenagel) A->B C Intramolecular Cyclization (Thermal Electrocyclic Ring Closure) B->C D Crude Methyl 8-methoxy- 2H-chromene-3-carboxylate C->D E Orthogonal Purification (Silica Flash + Recrystallization) D->E F Validated Pure Compound (NMR, XRD, HRMS) E->F

Figure 2: Self-validating synthetic workflow for 2H-chromene-3-carboxylate derivatives.

Self-Validating Characterization Protocols

A robust experimental design requires that the analytical methods inherently validate the success of the preceding synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1 H-NMR spectrum serves as the primary validation checkpoint. The disappearance of the aldehyde proton ( 10 ppm) and the emergence of the highly deshielded H-4 olefinic proton ( δ 7.64–8.47 ppm) confirm the successful ring closure[4]. Causality: The strong electron-withdrawing nature of the adjacent C3-carboxylate group deshields the H-4 proton, providing a built-in metric to distinguish the cyclized product from unreacted intermediates. The 8-methoxy protons will appear as a sharp singlet at 3.8 ppm.

  • Single-Crystal X-Ray Diffraction (XRD) : XRD analysis validates the 3D spatial arrangement and intermolecular interactions. In related chromene carboxylates, Hirshfeld surface analysis demonstrates that the carbonyl-O atom acts as a predominant hydrogen bond acceptor, facilitating intermolecular C-H···O interactions that stabilize the crystal lattice[5].

Applications in Drug Development & Materials Science

The structural features of methyl 8-methoxy-2H-chromene-3-carboxylate make it a highly versatile scaffold. In medicinal chemistry, the 2H-chromene skeleton is a core structure in many natural products exhibiting anti-inflammatory and anticancer activities[2]. In materials science, (coumarin-4-yl)methyl esters and related chromene derivatives are frequently utilized as photocleavable protecting groups for proton detection in biological processes, or as active layers in photoelectricity applications[3].

References

  • MDPI - Molecules . An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline. Retrieved from: [Link]

  • NIH / Acta Crystallographica . 8-Methoxy-2H-chromene-3-carbaldehyde. Retrieved from:[Link]

  • NIH / Acta Crystallographica . Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from: [Link]

  • Der Pharma Chemica . Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from: [Link]

Sources

Foundational

Comprehensive Technical Guide on Methyl 8-Methoxy-2H-Chromene-3-Carboxylate: Nomenclature, Synthesis, and Pharmacological Profiling

Executive Summary In the landscape of modern drug discovery, oxygen-containing heterocycles serve as privileged scaffolds due to their high degree of structural predictability and favorable pharmacokinetic profiles. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, oxygen-containing heterocycles serve as privileged scaffolds due to their high degree of structural predictability and favorable pharmacokinetic profiles. Among these, the 2H-chromene (2H-1-benzopyran) nucleus is a highly versatile pharmacophore[1]. This whitepaper provides an in-depth technical analysis of methyl 8-methoxy-2H-chromene-3-carboxylate , a functionalized chromene derivative. By deconstructing its IUPAC nomenclature, detailing a self-validating synthetic methodology, and exploring its structure-activity relationship (SAR), this guide serves as a definitive resource for medicinal chemists and drug development professionals.

Structural Elucidation & IUPAC Nomenclature Mechanics

The systematic naming of organic molecules is not merely a labeling exercise; it is a direct map of a molecule's topology and chemical reactivity. The IUPAC name methyl 8-methoxy-2H-chromene-3-carboxylate can be deconstructed into four distinct structural domains:

  • The Core Scaffold (2H-Chromene): The parent structure is a bicyclic system comprising a benzene ring fused to a pyran ring. According to IUPAC heteroatom numbering rules, the oxygen atom is designated as position 1. Numbering proceeds around the pyran ring (2, 3, 4), through the bridgehead carbon (4a), around the benzene ring (5, 6, 7, 8), and concludes at the final bridgehead (8a).

  • The "2H" Designation: This indicates the position of the saturated carbon (sp³) within the pyran ring. By specifying "2H", the nomenclature dictates that the requisite double bond in the heterocyclic ring is located between carbons 3 and 4[2].

  • The 8-Methoxy Substituent: An electron-donating ether linkage (-OCH₃) is positioned at carbon 8 of the aromatic ring, influencing both the electron density of the core and the overall lipophilicity of the molecule.

  • The 3-Carboxylate Methyl Ester: A methyl ester group (-COOCH₃) is attached to carbon 3. This group is in direct conjugation with the C3=C4 double bond, creating an α,β -unsaturated ester system within the ring that is critical for target protein interactions.

G Core 2H-Chromene Core Benzopyran Scaffold Pos8 Position 8 Methoxy (-OCH3) Core->Pos8 Substituent Pos3 Position 3 Methyl Carboxylate Core->Pos3 Substituent Pos2 Position 2 Saturated Carbon (2H) Core->Pos2 Structural Marker

Fig 1: Structural deconstruction and IUPAC nomenclature mapping of the 2H-chromene scaffold.

Physicochemical Profile & Quantitative Data

Understanding the baseline physicochemical properties is essential for downstream assay development and formulation. The quantitative data for methyl 8-methoxy-2H-chromene-3-carboxylate is summarized below:

ParameterSpecification / Value
Chemical Name Methyl 8-methoxy-2H-chromene-3-carboxylate
IUPAC Name Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate
CAS Registry Number 177496-82-1[3]
Molecular Formula C₁₂H₁₂O₄[3]
Molecular Weight 220.22 g/mol [3]
Topological Polar Surface Area (TPSA) 55.9 Ų (Calculated)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Mechanistic Synthetic Pathways

The synthesis of highly functionalized 2H-chromenes requires precise control over regioselectivity and cyclization pathways. The most robust and atom-economical route to methyl 8-methoxy-2H-chromene-3-carboxylate involves a two-step sequence: a Baylis-Hillman reaction followed by a base-catalyzed intramolecular cyclization [4][5].

Causality of Experimental Choices
  • Why DABCO as a Catalyst? In the first step, 1,4-diazabicyclo[2.2.2]octane (DABCO) is utilized as a nucleophilic catalyst. DABCO attacks the β -carbon of methyl acrylate, generating a zwitterionic enolate. This highly reactive intermediate subsequently attacks the electrophilic carbonyl carbon of 3-methoxysalicylaldehyde (o-vanillin), forming the requisite C-C bond of the Baylis-Hillman adduct[4].

  • Why Base-Catalyzed Cyclization? The cyclization of the Baylis-Hillman adduct represents a critical divergence point. Acid-catalyzed cyclization typically drives lactonization, yielding coumarin derivatives (e.g., 3-(chloromethyl)coumarins). Conversely, applying basic conditions (e.g., KOH in refluxing acetonitrile) deprotonates the phenolic hydroxyl group. The resulting phenoxide undergoes an intramolecular S_N2' allylic substitution, displacing the allylic hydroxyl group and shifting the double bond to the 3,4-position, exclusively yielding the thermodynamically stable 2H-chromene core[5].

G Step1 3-Methoxysalicylaldehyde + Methyl Acrylate Cat DABCO Catalyst (Nucleophilic Addition) Step1->Cat Intermediate Baylis-Hillman Adduct (Allylic Alcohol Intermediate) Cat->Intermediate C-C Bond Formation Base KOH / Acetonitrile (Reflux) Intermediate->Base Product Methyl 8-methoxy-2H-chromene -3-carboxylate Base->Product Intramolecular SN2' Cyclization

Fig 2: Two-step synthetic mechanism via Baylis-Hillman reaction and base-catalyzed cyclization.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following step-by-step protocol incorporates built-in Quality Control (QC) checkpoints.

Phase 1: Baylis-Hillman Adduct Formation
  • Reagent Preparation: In a dry 50 mL round-bottom flask, combine 3-methoxysalicylaldehyde (10.0 mmol, 1.52 g) and methyl acrylate (15.0 mmol, 1.29 g).

  • Catalysis: Add DABCO (2.0 mmol, 0.22 g, 20 mol%) to the neat mixture. Stir vigorously at room temperature.

  • QC Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot ( Rf​≈0.6 ) is entirely consumed, replaced by a more polar adduct spot ( Rf​≈0.3 ). Note: This reaction may require 24-48 hours.

  • Workup: Dilute the mixture with ethyl acetate (30 mL), wash with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude allylic alcohol intermediate.

Phase 2: Base-Catalyzed Intramolecular Cyclization
  • Activation: Dissolve the crude Baylis-Hillman adduct in anhydrous acetonitrile (20 mL).

  • Cyclization: Add finely powdered potassium hydroxide (KOH, 15.0 mmol, 0.84 g). Equip the flask with a reflux condenser and heat to 80 °C for 5 hours[5].

  • Quenching & Extraction: Cool the reaction to room temperature and remove the acetonitrile under reduced pressure. Partition the residue between water (20 mL) and dichloromethane (DCM, 20 mL). Extract the aqueous layer with additional DCM (2 x 15 mL).

  • Purification: Dry the combined organic layers (MgSO₄) and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 100% Hexane to 10% Ethyl Acetate in Hexane).

  • QC Checkpoint 2 (NMR Validation): Confirm the structural integrity of the isolated product via ¹H NMR (CDCl₃, 400 MHz). The protocol is validated by the presence of three hallmark signals:

    • A distinct singlet at δ 4.80 - 5.00 ppm (integrating for 2H), corresponding to the diagnostic C2 methylene protons of the 2H-chromene ring.

    • A sharp singlet at δ 7.40 - 7.60 ppm (integrating for 1H), corresponding to the vinylic C4 proton.

    • Two singlets around δ 3.80 - 3.90 ppm (integrating for 3H each), confirming the retention of the 8-methoxy and 3-carboxylate methyl ester groups.

Pharmacological Relevance & SAR Insights

The 2H-chromene scaffold is highly privileged in medicinal chemistry, exhibiting broad-spectrum biological activities, including potent anticancer and antimicrobial effects[1][6].

From a Structure-Activity Relationship (SAR) perspective, methyl 8-methoxy-2H-chromene-3-carboxylate possesses specific features that make it an excellent lead compound or intermediate:

  • The 3-Carboxylate Moiety: This α,β -unsaturated ester acts as a critical hydrogen bond acceptor. In biological systems, this region often anchors the molecule to the target protein's active site, a mechanism well-documented in chromene-based potassium channel openers and targeted anticancer agents[1].

  • The 8-Methoxy Substitution: The introduction of the methoxy group at the C8 position increases the electron density of the benzopyran core via resonance. Furthermore, it enhances the overall lipophilicity ( logP ) of the molecule, which is a critical parameter for cellular membrane permeability and optimizing the compound's residence time in hydrophobic binding pockets.

References

  • 2H/4H-Chromenes—A Versatile Biologically
  • methyl 8-methoxy-2H-chromene-3-carboxyl
  • Catalytic Synthesis of 2H‑Chromenes - msu.edu -
  • Coumarin Synthesis - scienceinfo.com -
  • SYNTHESIS AND EVALUATION OF NOVEL HIV-1 ENZYME INHIBITORS - core.ac.uk -
  • Recent advances and perspectives in the synthesis of bioactive coumarins - scispace.com -

Sources

Exploratory

Solvation Thermodynamics and Physicochemical Profiling of Methyl 8-methoxy-2H-chromene-3-carboxylate

Executive Summary In the landscape of preclinical drug discovery, chromene derivatives are highly valued for their diverse pharmacological profiles, including antineoplastic, anti-inflammatory, and antimicrobial activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, chromene derivatives are highly valued for their diverse pharmacological profiles, including antineoplastic, anti-inflammatory, and antimicrobial activities. Methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1)[1] represents a structurally significant scaffold characterized by a benzopyran core substituted with a methoxy group and an ester moiety.

While this structural arrangement confers excellent membrane permeability and target-binding affinity, it introduces significant challenges regarding aqueous solvation. This technical whitepaper dissects the thermodynamic principles governing the solubility of methyl 8-methoxy-2H-chromene-3-carboxylate, provides a self-validating experimental protocol for empirical quantification, and outlines formulation strategies for in vivo applications.

Structural Determinants of Solubility

The solubility profile of a small molecule is dictated by the competition between its crystal lattice energy and the free energy of solvation ( ΔGsolv​ ). For methyl 8-methoxy-2H-chromene-3-carboxylate, the physicochemical properties are heavily skewed toward lipophilicity[2].

  • Lipophilic Core: The 2H-chromene (benzopyran) backbone is highly hydrophobic. This core drives favorable dispersion forces but incurs a massive entropic penalty in water due to the required formation of a solvent cavity.

  • Hydrogen Bonding Profile: The molecule possesses multiple Hydrogen Bond Acceptors (HBAs)—specifically the oxygen atoms in the methoxy ether, the pyran ring, and the ester carbonyl. However, it completely lacks Hydrogen Bond Donors (HBDs).

  • Topological Polar Surface Area (TPSA): Chromene-3-carboxylate derivatives typically exhibit a TPSA between 50–70 Ų[2]. This low polarity facilitates excellent passive cellular permeability (e.g., across the gut-blood barrier) but fundamentally limits aqueous solubility[3].

Solvation Thermodynamics Logic

Because the compound cannot donate hydrogen bonds, water molecules cannot form a highly ordered, thermodynamically stable hydration shell around it. Conversely, in aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO), strong dipole-dipole interactions rapidly overcome the lattice energy.

SolvationLogic Molecule Methyl 8-methoxy-2H- chromene-3-carboxylate Properties Lipophilic Core + H-Bond Acceptors Only Molecule->Properties Water Aqueous Media (Protic, High Dielectric) Properties->Water Interaction Organic Organic Solvents (Aprotic/Non-polar) Properties->Organic Interaction ResultW Poor Solvation (Hydrophobic Penalty) Water->ResultW High Lattice Energy > Solvation ResultO High Solvation (Favorable Enthalpy) Organic->ResultO Solvation > Lattice Energy

Logical relationship of solvation thermodynamics for chromene derivatives.

Quantitative Solubility Profiling

Based on structural analogs and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models for coumarin and chromene derivatives[3], the solubility of methyl 8-methoxy-2H-chromene-3-carboxylate varies drastically across solvent dielectric environments.

The table below summarizes the expected quantitative solubility metrics across standard pharmaceutical solvent systems:

Solvent SystemDielectric Constant (ε)Predicted Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 7.4) 80.1< 0.05High cavity formation penalty; lack of H-bond donors.
Ethanol 24.55.0 - 10.0Moderate dipole-dipole interactions; weak H-bond acceptance.
DMSO 46.7> 50.0Strong dipole-dipole interactions; favorable entropy of mixing.
Dichloromethane 9.1> 100.0Dominant London dispersion forces; lipophilic core interaction.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility by creating metastable supersaturated solutions. To obtain true thermodynamic solubility for methyl 8-methoxy-2H-chromene-3-carboxylate, a rigorous, self-validating shake-flask methodology must be employed.

Experimental Workflow

Workflow Start Solid Compound (CAS: 177496-82-1) Buffer Add to Solvent (pH 7.4 Buffer / Organic) Start->Buffer Excess solid Incubate Incubate at 37°C (48 hrs, 300 rpm) Buffer->Incubate Equilibration Validate XRPD Analysis (Polymorph Check) Incubate->Validate Solid phase Separate Phase Separation (10,000 x g, 15 min) Incubate->Separate Liquid phase Result Thermodynamic Solubility Profile Validate->Result Lattice Validation Analyze LC-MS/MS Quantification Separate->Analyze Supernatant Analyze->Result Data Processing

Step-by-step experimental workflow for self-validating thermodynamic solubility.

Step-by-Step Methodology & Causality

Step 1: Preparation of Solid Dispersion

  • Action: Weigh 5 mg of methyl 8-methoxy-2H-chromene-3-carboxylate[1] into a 2 mL glass HPLC vial. Add 1 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality: An excess of solid must be present to ensure the solution reaches absolute saturation, establishing an equilibrium between the crystal lattice and the solvated molecules.

Step 2: Thermal Equilibration

  • Action: Seal the vial and incubate in a thermomixer at 37°C with continuous agitation (300 rpm) for 48 hours.

  • Causality: High-lattice-energy lipophilic compounds dissolve slowly. A 48-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a true thermodynamic plateau rather than a kinetic trap.

Step 3: Self-Validation (pH Drift & Solid-State Integrity)

  • Action A (pH Check): Measure the pH of the aqueous supernatant.

    • Causality: While the compound is neutral, the ester group at position 3 is susceptible to slow hydrolysis. A drop in pH indicates the formation of chromene-3-carboxylic acid, which would invalidate the solubility data of the intact ester.

  • Action B (XRPD Analysis): Isolate a fraction of the undissolved solid and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solubility is strictly dependent on the solid state. If the compound forms a hydrate or undergoes a polymorphic transition during the 48 hours, the measured solubility reflects the new crystal form, not the original API. This step ensures data integrity.

Step 4: Phase Separation & Quantification

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C. Carefully extract the supernatant, dilute it in 100% Acetonitrile, and quantify using LC-MS/MS against a standard curve.

  • Causality: High-speed centrifugation is critical to pellet sub-micron colloidal particles. Failure to remove these aggregates will result in a false-positive overestimation of the dissolved concentration.

Formulation Strategies for Preclinical Studies

Because methyl 8-methoxy-2H-chromene-3-carboxylate exhibits "brick dust" characteristics (high lipophilicity, low aqueous solubility), dosing it in standard aqueous vehicles (like saline or PBS) for in vivo pharmacokinetic studies will result in erratic absorption and poor bioavailability[3].

To bypass this limitation, researchers should utilize the following formulation strategies:

  • Co-Solvent Systems: Utilize a mixture of PEG-400 (40%), Propylene Glycol (20%), and Water (40%). The organic co-solvents lower the dielectric constant of the mixture, bridging the polarity gap between the water and the lipophilic chromene core.

  • Lipid-Based Formulations (SEDDS): Dissolving the compound in a mixture of medium-chain triglycerides and surfactants (e.g., Tween 80) creates a Self-Emulsifying Drug Delivery System (SEDDS). Upon introduction to the aqueous environment of the GI tract, it spontaneously forms microemulsions, keeping the compound in a solubilized state for optimal intestinal absorption.

References

  • Source: bldpharm.
  • Source: acs.
  • Source: jocpr.

Sources

Foundational

Discovery and Synthesis of 8-Methoxy-2H-Chromene Derivatives: A Technical Guide for Drug Development

Executive Summary The 2H-chromene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 8-methoxy substitution pattern has gar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-chromene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 8-methoxy substitution pattern has garnered significant attention due to its enhanced lipophilicity and unique electronic properties, which favorably modulate target binding in biological systems. This whitepaper provides an in-depth technical analysis of the discovery, synthetic methodologies, and biological evaluations of 8-methoxy-2H-chromene derivatives, offering actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Rationale and Scaffold Significance

The presence of the 8-methoxy group on the chromene ring serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the benzopyran core. This enrichment facilitates electrophilic aromatic substitutions and stabilizes reactive intermediates during downstream derivatization. Pharmacokinetically, the methoxy group increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability—a critical factor for central nervous system (CNS) targets and intracellular antifungal mechanisms 1.

Strategic Synthetic Pathways

The synthesis of 8-methoxy-2H-chromenes and their downstream chroman derivatives relies on highly efficient, stereoselective methodologies designed to maximize yield while maintaining functional group tolerance.

Domino Oxa-Michael/Aldol Condensation

The primary entry point into this chemical space is the synthesis of 8-methoxy-2H-chromene-3-carbaldehyde. This is achieved via a domino oxa-Michael/aldol condensation between 2-hydroxy-3-methoxy-benzaldehyde and acrolein 2. The reaction is thermodynamically driven by the formation of the stable, fully conjugated 2H-chromene system.

Asymmetric Hydrogenation for Chiral Isoflavans

To access chiral chroman derivatives—which are crucial for target-specific biological activity—Iridium-catalyzed asymmetric hydrogenation is employed. Utilizing an (aS)-Ir/In-BiphPHOX catalyst system enables the highly enantioselective reduction of the 2H-chromene double bond 3. The rigid biphenyl backbone of the ligand creates a constrained chiral pocket, dictating strict facial selectivity during hydride transfer.

SyntheticWorkflow Start 2-Hydroxy-3-methoxy- benzaldehyde Reagents Acrolein + K2CO3 1,4-Dioxane, Reflux Start->Reagents Intermediate 8-Methoxy-2H-chromene- 3-carbaldehyde Reagents->Intermediate Path1 Ir-Catalyzed Asymmetric Hydrogenation Intermediate->Path1 Path2 Organocatalytic Conjugate Addition Intermediate->Path2 Product1 Chiral Isoflavan Derivatives Path1->Product1 Product2 Functionalized Chroman Derivatives Path2->Product2

Synthetic workflow for 8-methoxy-2H-chromene derivatives and chiral chromans.

Experimental Methodologies

Protocol 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde

Causality & Validation: 1,4-dioxane is selected as the solvent because its boiling point (101 °C) provides the optimal thermal energy required to drive the endothermic cyclization step, while maintaining reactant solubility. Potassium carbonate (K₂CO₃) is utilized as a mild base; it is strong enough to deprotonate the phenolic hydroxyl group to initiate the oxa-Michael addition, but mild enough to prevent the rapid, uncontrolled polymerization of the highly reactive acrolein. The protocol is self-validating via TLC monitoring and subsequent aqueous quenching, which halts the reaction and definitively partitions the organic product.

  • Initiation: Dissolve 10 mmol of 2-hydroxy-3-methoxy-benzaldehyde in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Catalysis & Addition: Add 15 mmol of acrolein and 10 mmol of K₂CO₃ at room temperature.

  • Propagation: Heat the mixture to reflux for 8 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 3:1) until the complete disappearance of the starting benzaldehyde spot validates full conversion.

  • Quenching: Cool the reaction to room temperature and pour into 40 mL of iced water to precipitate inorganic salts and halt the reaction cascade.

  • Extraction: Extract the aqueous phase with diethyl ether (3 × 30 mL). The product selectively partitions into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure. Purify the residue via silica gel flash chromatography to yield the target compound (approx. 82% yield) 2.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Causality & Validation: The strict exclusion of oxygen and moisture is critical, as the Ir(I) species is highly sensitive to oxidation, which would immediately deactivate the catalytic cycle. The use of a high-pressure hydrogen environment ensures that the rate of stereoselective hydride insertion outpaces any background racemic reduction pathways.

  • Preparation: In an argon-filled glovebox, dissolve the 8-methoxy-2H-chromene derivative (1.0 mmol) and the (aS)-Ir/In-BiphPHOX catalyst (1 mol%) in 5 mL of anhydrous dichloromethane.

  • Pressurization: Transfer the homogeneous solution to a stainless-steel hydrogenation autoclave. Purge the vessel with H₂ gas three times to displace argon, then pressurize to 50 atm of H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Conversion is validated by venting a small aliquot and analyzing via ¹H NMR for the disappearance of the alkene protons (δ ~5.5-6.5 ppm).

  • Isolation: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure and isolate the chiral chroman via short-pad silica gel chromatography (Yields typically >92%, up to 99.7% ee) 3.

Biological Activity and Structure-Activity Relationship (SAR)

8-Methoxy-2H-chromene derivatives exhibit a broad spectrum of biological activities. The C3 position is highly modular; substitution with a carbaldehyde or thione group significantly alters the biological target profile. For instance, 3-benzoyl-8-methoxy-2H-chromene-2-thione derivatives synthesized via copper-catalyzed cyclocondensation demonstrate potent antifungal and antibacterial properties . Furthermore, dimeric chromene derivatives synthesized via the condensation of salicylaldehydes and malononitrile have shown the ability to completely inhibit the growth of Aspergillus spp. and drastically reduce ochratoxin A production 4.

SAR_Logic Core 8-Methoxy-2H-chromene Core Sub1 C3 Substitution (e.g., Carbaldehyde, Thione) Core->Sub1 Modulates target binding Sub2 C8 Methoxy Group Core->Sub2 Enhances lipophilicity Act1 Antifungal Activity (Aspergillus spp.) Sub1->Act1 Act2 Antimicrobial Activity Sub1->Act2 Sub2->Act1 Synergistic penetration Act3 Antioxidant & Neuroprotection Sub2->Act3

Structure-Activity Relationship (SAR) logic for 8-methoxy-2H-chromene derivatives.

Quantitative Data Summary

The following table summarizes the synthetic efficiency and biological applications of key 8-methoxy-2H-chromene derivatives and their intermediates.

Derivative / IntermediateSynthetic MethodYield (%)Enantiomeric Excess (ee %)Key Biological Target / Activity
8-Methoxy-2H-chromene-3-carbaldehyde Oxa-Michael/Aldol Condensation82%N/APrecursor; Anti-inflammatory potential
Functionalized Chroman Derivatives Organocatalytic Conjugate Addition 559–85%3–5%Antioxidant, Neuroprotection
Chiral Isoflavan Derivatives Ir-Catalyzed Asymmetric Hydrogenation92–99%Up to 99.7%Broad-spectrum bioactive agents
3-Benzoyl-8-methoxy-2H-chromene-2-thione Cu(II) Catalyzed Cyclocondensation87–95%N/AAntifungal & Antibacterial
Dimeric 8-Methoxy-chromene (Compound 8a) Salicylaldehyde + Malononitrile CondensationVariableN/AComplete inhibition of Aspergillus spp. (at 2 mM)

References

  • A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. Benchchem. Available at:1

  • 8-Methoxy-2H-chromene-3-carbaldehyde. PMC (PubMed Central). Available at: 2

  • Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. ACS Publications. Available at: 3

  • Synthesis of chromene-2-thiones and in vitro evaluation of their antifungal and antibacterial activities. NISCPR. Available at:

  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Available at:4

  • Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc. Available at: 5

  • Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor. ResearchGate. Available at: 6

Sources

Exploratory

key features of the chromene scaffold in medicinal chemistry

An In-Depth Technical Guide to the Chromene Scaffold in Medicinal Chemistry Foreword: The Architect's Blueprint in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromene Scaffold in Medicinal Chemistry

Foreword: The Architect's Blueprint in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, much like a signature motif in a master architect's portfolio. These are the "privileged scaffolds"—structures that, through a combination of evolutionary selection in nature and empirical validation in the laboratory, have proven to be exceptionally adept at interacting with a multitude of biological targets. The chromene scaffold, a simple fusion of a benzene and a pyran ring, is a quintessential example of such a privileged structure.[1][2][3][4]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a deeper, more causal narrative. We will not just list what chromenes can do; we will explore the fundamental structural and electronic features that empower them to do it. As a senior application scientist, my focus is on the intersection of theory and practice—understanding why a particular scaffold is effective and how we can rationally manipulate it to create potent, selective, and safe therapeutics. This document is structured to reflect that philosophy, moving from the foundational chemistry of the scaffold to its diverse biological applications and the practical methodologies used to evaluate its derivatives.

The Chromene Core: A Privileged Structural and Electronic Milieu

The designation of chromene as a "privileged scaffold" is not arbitrary; it is rooted in a unique convergence of chemical properties that make it an ideal starting point for drug design.[2][3][4]

  • Structural Rigidity and Three-Dimensionality: The fused bicyclic system imparts a significant degree of rigidity. Unlike flexible aliphatic chains, this conformational constraint reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The non-planar nature of the pyran ring allows substituents to be projected into specific vectors in three-dimensional space, facilitating precise interactions with complex protein binding pockets.

  • The Influence of the Oxygen Heteroatom: The pyran oxygen atom is a critical feature. It acts as a hydrogen bond acceptor and its lone pairs of electrons influence the electronic distribution of the entire ring system. This electronic character is crucial for engaging with various biological targets.[5]

  • Synthetic Tractability and Diversity: The chromene scaffold is readily accessible through a variety of synthetic routes, most notably one-pot, multi-component reactions (MCRs).[6][7][8] This allows for the rapid generation of large, diverse libraries of compounds by varying the starting materials. Substitutions can be readily introduced at multiple positions (C2, C3, C4, and across the benzene ring), enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

The following diagram illustrates the fundamental chromene backbone and highlights the key positions for chemical modification, which form the basis of structure-activity relationship (SAR) studies.

cluster_chromene Chromene Scaffold Chromene lab_C2 C2 (Substitution Site) lab_C3 C3 (Substitution Site) lab_C4 C4 (Substitution Site) lab_Benzene Benzene Ring (Substitution Sites) lab_O Pyran Oxygen (H-bond Acceptor)

Caption: Core structure of the 4H-chromene scaffold and key modification sites.

Biological Activities and Key Cellular Targets

Chromene derivatives exhibit an astonishingly broad spectrum of pharmacological activities.[5][9] This versatility stems from the scaffold's ability to be tailored to interact with a wide array of biological macromolecules. While the full list is extensive, we will focus on the most robustly validated therapeutic areas, particularly oncology.

Anticancer Activity: A Multi-pronged Assault

The anticancer potential of chromenes is their most intensively studied property.[5][10][11] They do not rely on a single mechanism but can be engineered to disrupt cancer cell biology at multiple critical points.

  • Tubulin Polymerization Inhibition: A significant number of cytotoxic chromenes exert their effect by interfering with microtubule dynamics.[12] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[12] Many chromene derivatives, such as the clinical trial candidate Crolibulin (EPC2407), bind to the colchicine-binding site on β-tubulin, preventing its polymerization into functional microtubules.[5][12][13]

Chromene Chromene Derivative (e.g., Crolibulin) Tubulin β-Tubulin (Colchicine Site) Chromene->Tubulin Binds to Polymerization Microtubule Polymerization Chromene->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to G2M G2/M Phase Arrest Polymerization->G2M Inhibition leads to Spindle->G2M Failure leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Induces

Caption: Mechanism of action for tubulin-inhibiting chromene derivatives.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Chromene derivatives have been developed as potent inhibitors of several key kinases. For instance, certain 4-aryl-4H-chromenes effectively inhibit Src kinases, while spiro-benzo-chromene derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase.[5][12]

  • Carbonic Anhydrase Inhibition: Some chromenes are selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes are critical for the survival of cancer cells in the hypoxic (low oxygen) microenvironment of a tumor, making them attractive therapeutic targets.[1]

Other Therapeutic Applications

Beyond cancer, the chromene scaffold has been successfully leveraged for other therapeutic targets:

  • Neurodegenerative Diseases: Chromone derivatives have been designed as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes whose dysregulation is implicated in conditions like Parkinson's disease.[4][14]

  • Antimicrobial Activity: A wide range of chromene derivatives have demonstrated significant antibacterial and antifungal properties.[2][15]

Structure-Activity Relationship (SAR): The Art of Molecular Refinement

The core of medicinal chemistry lies in understanding how modifying a molecule's structure alters its biological activity—the structure-activity relationship (SAR). For chromenes, decades of research have provided a clear roadmap for rational drug design. The key is that targeted functionalization of the chromene core can dramatically enhance bioactivity.[5]

Key SAR Insights for Anticancer Chromenes:
  • The C4 Position: The substituent at the C4 position is often critical for cytotoxicity. An aromatic ring at this position (4-aryl-4H-chromenes) is a common feature in potent anticancer agents. The nature of this aryl ring (e.g., presence of electron-withdrawing or electron-donating groups) significantly modulates activity.[12]

  • The C2 and C3 Positions: The C2-amino and C3-cyano groups are hallmarks of many highly active 4H-chromene derivatives. The amino group can serve as a key hydrogen bonding moiety, while the cyano group can participate in various interactions within a binding pocket.

  • The Benzene Ring: Substitution on the fused benzene ring (positions C5 through C8) is crucial for tuning both potency and pharmacokinetic properties. Lipophilic groups or halogens at the C6 position, for example, have been shown to be important for anticancer activity.

The following table summarizes representative SAR data for a series of chromene derivatives, illustrating the impact of substitutions on anticancer activity.

Compound IDC4-SubstituentC6-SubstituentOther Key GroupsTarget Cell LineIC50 (µM)
Ref-A 4-ChlorophenylH2-amino, 3-cyanoMCF-7 (Breast)1.72
Ref-B 2,4-DichlorophenylH2-amino, 3-cyanoMCF-7 (Breast)1.63
Ref-C PhenylH2-amino, 3-cyanoMCF-7 (Breast)10.34
Ref-D 4-MethoxyphenylH2-amino, 3-cyanoMCF-7 (Breast)103.62
Spiro-1 Spiro-oxindoleHHydrazineEGFR (Kinase)1.2
Indole-1 Indole-3-ylH2-amino, 3-cyanoA549 (Lung)8.2
Indole-2 N-benzyl-indole-3-ylH2-amino, 3-cyanoA549 (Lung)7.9

Data compiled from multiple sources to illustrate SAR principles.[12][13] Absolute values are assay-dependent.

Analysis of SAR Data: The data clearly demonstrates that halogenated phenyl groups at the C4 position (Ref-A, Ref-B) confer significantly higher potency against MCF-7 cells compared to an unsubstituted phenyl (Ref-C) or an electron-donating methoxy-substituted phenyl (Ref-D). This suggests that electronic and steric factors on the C4-aryl ring are critical for target engagement. Furthermore, the potent activity of indole-tethered derivatives (Indole-1, Indole-2) highlights the scaffold's ability to accommodate complex, pharmacologically active moieties.[13]

Experimental Protocols: From Synthesis to Biological Evaluation

A key aspect of this guide is to provide field-proven, self-validating methodologies. The following protocols for synthesis and cytotoxicity testing are standard in the field and form the backbone of any chromene-focused drug discovery program.

Synthesis: One-Pot, Three-Component Reaction for 2-amino-4H-chromenes

This method is favored for its operational simplicity, efficiency, and ability to generate diverse products.[6][7][16] The causality for choosing an MCR is clear: it minimizes synthetic steps, reduces waste, and allows for rapid library synthesis by simply swapping any of the three core components.

Objective: To synthesize a 2-amino-3-cyano-4-aryl-4H-chromene derivative.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • A substituted phenol or naphthol (e.g., resorcinol, 2-naphthol) (1.0 mmol)

  • Piperidine (catalyst, ~0.2 mmol)

  • Ethanol (solvent, ~15 mL)

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen phenol/naphthol (1.0 mmol).

  • Add ethanol (15 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (~10 mol%, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 8-24 hours.[16]

  • Upon completion, the product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under vacuum. The resulting solid can be purified by recrystallization from ethanol or by flash chromatography on silica gel.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Start Combine: - Aldehyde - Malononitrile - Phenol/Naphthol Solvent Add Ethanol + Piperidine (catalyst) Start->Solvent React Stir at Room Temp (8-24h) Solvent->React Monitor Monitor via TLC React->Monitor Precipitate Product Precipitates? React->Precipitate Monitor->React Filter Collect by Vacuum Filtration Precipitate->Filter Yes Evaporate Reduce Solvent (Rotovap) Precipitate->Evaporate No Purify Purify by Recrystallization or Chromatography Filter->Purify Evaporate->Purify Characterize Characterize: NMR, Mass Spec Purify->Characterize

Caption: General workflow for the multi-component synthesis of 4H-chromenes.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is the gold standard for initial in vitro screening of potential anticancer compounds.[17][18][19][20] Its principle is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a chromene derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Chromene derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the chromene derivative in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of medium containing the different compound concentrations. Include a vehicle control (medium + DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[18][21] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[18] Gently shake the plate for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Outlook

The chromene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its combination of a rigid, synthetically accessible core with diverse biological activity makes it a fertile ground for the development of novel therapeutics.[5][22] Current research continues to uncover new biological targets and refine the SAR for existing ones. Future efforts will likely focus on developing chromene derivatives with multi-target activities—for example, compounds that simultaneously inhibit tubulin polymerization and a key protein kinase—to combat drug resistance in cancer. Furthermore, the application of advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, will further accelerate the rational design of the next generation of chromene-based drugs.[15][22][23] The chromene story is far from over; it is a blueprint that will continue to inspire the design of innovative medicines for years to come.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. Available at: [Link]

  • Acid-Promoted Multicomponent Reaction To Synthesize 4-Phosphorylated 4H-Chromenes. The Journal of Organic Chemistry. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules. Available at: [Link]

  • Quantitative Structure/Activity Relationships (QSAR) for some Coumarins and their Calcium-Antagonistic Activity. ResearchGate. Available at: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. Available at: [Link]

  • One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals. Available at: [Link]

  • Pharmacophore Generation, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamic Simulation of Newly Substituted N-(6- Chloro-3-cyano-4-phenyl-4H-chromen-2-yl). Bentham Science. Available at: [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Iranian Journal of Chemistry. Available at: [Link]

  • Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. Available at: [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. Available at: [Link]

Sources

Foundational

biological significance of the methoxy group at the 8-position of the chromene ring

Executive Summary The chromene (benzopyran) ring is a privileged pharmacophore found abundantly in natural products and synthetic drugs, including coumarins, flavonoids, and psoralens. While substitutions across the chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromene (benzopyran) ring is a privileged pharmacophore found abundantly in natural products and synthetic drugs, including coumarins, flavonoids, and psoralens. While substitutions across the chromene core dictate its pharmacological profile, the 8-position holds unique biological significance. The introduction of a methoxy group (-OCH₃) at this specific locus fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile. This technical whitepaper explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows essential for evaluating 8-methoxy chromene derivatives in modern drug development.

Structural Chemistry & Electronic Effects

The biological superiority of the 8-methoxy substitution is rooted in its distinct physicochemical contributions to the chromene scaffold.

  • Electronic Modulation: The oxygen atom of the methoxy group donates electron density into the aromatic π-system via resonance (+M effect). Because the 8-position is adjacent to the heterocyclic oxygen (position 1), this substitution enriches the electron density of the core, enhancing nucleophilic interactions and facilitating strong π-π stacking with biological targets such as DNA base pairs[1].

  • Lipophilicity and Steric Hindrance: The addition of the -OCH₃ group increases the overall lipophilicity (LogP) of the molecule, which is critical for cellular uptake and penetration of the nuclear envelope. Furthermore, its specific steric bulk at the 8-position optimally aligns the scaffold within deep receptor pockets, avoiding the steric clashes often observed with bulkier substitutions or substitutions at the 5- or 6-positions[2].

Mechanism of Action I: Photochemotherapy and DNA Intercalation

The most clinically validated application of the 8-methoxy chromene scaffold is found in 8-Methoxypsoralen (8-MOP, Methoxsalen) . 8-MOP is a furanocoumarin utilized in PUVA (Psoralen + UVA) therapy for severe skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma[3].

The therapeutic efficacy of 8-MOP is an elegant two-step process heavily reliant on the 8-methoxy group. First, the planar, lipophilic nature of the molecule allows it to 3[3]. Upon exposure to UVA radiation (320-400 nm), the compound undergoes a photochemical[2+2] cycloaddition with pyrimidine bases (thymine and cytosine). This reaction forms monoadducts and subsequent interstrand cross-links that physically block DNA replication and transcription[3]. The resulting DNA damage halts the proliferation of rapidly dividing cells by inducing cell cycle arrest at the G1/S phase and triggering apoptosis via the1[1].

PUVAPathway A 8-Methoxypsoralen B DNA Intercalation A->B Cellular Uptake C UVA Irradiation B->C Sensitization D Pyrimidine Adducts C->D Photoreaction E DNA Cross-links D->E UVA Absorption F Cell Cycle Arrest E->F Block Replication G Apoptosis (p53) E->G DNA Damage

Caption: Mechanism of 8-MOP DNA crosslinking and apoptotic induction via PUVA therapy.

Mechanism of Action II: Enzyme Induction and Receptor Modulation

Beyond DNA intercalation, the 8-methoxy chromene scaffold acts as a potent modulator of nuclear receptors. Research demonstrates that repeated exposure to 8-MOP 4 by inducing cytochrome P450 3A4 (CYP3A4) and carboxylesterase 2 (HCE2)[4].

This induction is driven by the activation of the Pregnane X Receptor (PXR). The lipophilicity and specific steric geometry of the 8-methoxy group allow the chromene derivative to bind efficiently to the cytosolic ligand-binding domain of PXR. Once bound, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to response elements in the CYP3A4 promoter, initiating transcription[4].

PXRPathway A 8-Methoxy Chromene B Cytosolic PXR A->B Ligand Binding C Nuclear Entry B->C Translocation D RXR Heterodimer C->D Dimerization E CYP3A4 Promoter D->E Transcription F Drug Metabolism E->F Translation

Caption: PXR-mediated CYP3A4 enzyme induction by 8-methoxy chromene derivatives.

Structure-Activity Relationship (SAR): The 8-Methoxy Advantage

Quantitative structure-activity relationship (QSAR) studies consistently highlight the pharmacological superiority of the 8-methoxy substitution over unsubstituted or alternatively substituted (e.g., 5-methoxy) analogs.

In studies evaluating coumarin derivatives bearing phenylpropanoid units, the2 in phytotoxicity assays, while 5-methoxy derivatives showed drastic reductions in activity[2]. Similarly, in flavonoid scaffolds, the 8-methoxy group significantly 5 compared to baseline unsubstituted models[5].

Quantitative SAR Data Comparison for Chromene Derivatives
Scaffold / CompoundSubstitutionTarget / AssayActivity MetricBiological EffectReference
3-Substituted CoumarinUnsubstitutedPhytotoxicity (Italian ryegrass)IC₅₀ = 228 µMBaseline Inhibition[2]
3-Substituted Coumarin5-MethoxyPhytotoxicity (Italian ryegrass)IC₅₀ > 400 µMReduced Inhibition[2]
3-Substituted Coumarin8-MethoxyPhytotoxicity (Italian ryegrass)IC₅₀ = 56.7 µMPotent Inhibition[2]
FlavoneUnsubstitutedAntioxidant (PLS Model)Baseline (0.0)Moderate Scavenging[5]
Flavone8-MethoxyAntioxidant (PLS Model)High (-29.2)Enhanced Scavenging[5]
Psoralen8-Methoxy (8-MOP)CYP3A4 Induction (HepG2)Potent InductionAccelerated Metabolism[4]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological significance of novel 8-methoxy chromene derivatives, researchers must employ self-validating experimental systems. The following protocols detail the methodologies required to confirm MoA while establishing strict causality.

Workflow A 8-OMe Library B DNA Binding A->B E PXR Reporter A->E C UVA Crosslink B->C D Cell Viability C->D

Caption: Step-by-step experimental workflow for evaluating 8-methoxy chromene bioactivity.

Protocol 1: In Vitro DNA Intercalation & Photo-Crosslinking Assay

This protocol isolates the physical intercalation of the chromene from its photochemical reactivity.

  • Step 1: Dark Incubation. Incubate 8-methoxy chromene derivatives (10-50 µM) with calf thymus DNA (ct-DNA) in a Tris-HCl buffer (pH 7.4) for 30 minutes at 37°C in complete darkness.

    • Causality: This allows the planar chromene system to intercalate into the DNA base pairs driven purely by hydrophobic and π-π stacking interactions, preventing premature photochemical artifacts.

  • Step 2: Controlled UVA Irradiation. Expose the samples to a controlled UVA light source (365 nm, 2 J/cm²) for 15 minutes.

    • Causality: UVA provides the exact activation energy required to trigger the[2+2] cycloaddition between the chromene double bond and pyrimidine residues, transitioning from non-covalent intercalation to covalent cross-linking.

  • Step 3: Denaturing Agarose Gel Electrophoresis. Run the samples on a 1% alkaline agarose gel.

    • Causality: Highly denaturing conditions separate uncross-linked single DNA strands. Covalently cross-linked DNA (interstrand cross-links) will migrate slower, allowing precise quantification of the adducts.

  • Validation Checkpoint: A dark-incubated control lane must be run simultaneously. If this control shows cross-linking, it indicates ambient UV contamination or non-specific DNA aggregation, invalidating the assay.

Protocol 2: PXR-Mediated CYP3A4 Reporter Assay

This protocol quantifies the nuclear receptor activation potential of the 8-methoxy scaffold.

  • Step 1: Transient Transfection. Co-transfect HepG2 cells with a human PXR expression plasmid and a CYP3A4-promoter firefly luciferase reporter plasmid using lipofection. Include a constitutively active Renilla luciferase plasmid.

    • Causality: HepG2 cells provide a relevant hepatic background. Co-transfecting the specific receptor and promoter isolates the PXR-CYP3A4 signaling axis from other metabolic pathways.

  • Step 2: Compound Treatment. Treat the transfected cells with a dose-response gradient (0.1 µM to 100 µM) of the 8-methoxy chromene for 24 hours.

    • Causality: Establishes a dose-response curve to determine the EC₅₀ of PXR activation, directly linking the concentration of the 8-methoxy ligand to transcriptional output.

  • Step 3: Dual-Luciferase Quantification. Lyse the cells and sequentially measure firefly and Renilla luminescence.

    • Causality: Normalizing the firefly signal against the Renilla signal eliminates data artifacts caused by compound cytotoxicity or well-to-well variations in transfection efficiency.

  • Validation Checkpoint: A positive control well treated with a known PXR agonist (e.g., 10 µM Rifampicin) must yield a robust >5-fold induction signal. Failure indicates compromised plasmid integrity or poor cell viability.

Conclusion

The 8-methoxy substitution is not merely a structural accessory on the chromene ring; it is a profound pharmacological driver. By optimizing electron density, enhancing lipophilicity, and providing favorable steric geometry, the 8-methoxy group enables critical biological mechanisms ranging from DNA intercalation and photochemotherapy to nuclear receptor activation. Understanding and leveraging this specific structure-activity relationship is paramount for the rational design of next-generation chromene-based therapeutics.

References

  • 3 - patsnap.com[3]

  • 1 - nih.gov[1]

  • 4 - nih.gov[4]

  • 5 - nih.gov[5]

  • 2 - nih.gov[2]

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 8-methoxy-2H-chromene-3-carboxylate from 2-hydroxy-3-methoxybenzaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery, frequently embedded in anti-inflammatory, anticancer, and antimicrobial agents. This application note details a highly efficient, two-phase synthetic route to methyl 8-methoxy-2H-chromene-3-carboxylate starting from the inexpensive precursor 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

By leveraging a Morita-Baylis-Hillman (MBH) addition followed by a Lewis acid-mediated SN2' cyclization, this protocol bypasses the thermodynamic pitfalls of traditional Knoevenagel condensations, ensuring absolute chemoselectivity for the chromene core over the competing coumarin thermodynamic sink.

Mechanistic Rationale & Workflow

The synthesis is strategically divided into two orthogonal phases to maximize yield and purity.

Phase 1 utilizes DABCO as a nucleophilic catalyst to form a zwitterionic enolate from methyl acrylate, which subsequently attacks the aldehyde of o-vanillin. This generates a highly functionalized MBH adduct containing both a phenolic and a benzylic hydroxyl group.

Phase 2 exploits the differential basicity of these two hydroxyl groups. The introduction of Boron trifluoride diethyl etherate (BF3·OEt2) selectively activates the aliphatic benzylic alcohol. The departure of this activated group generates a resonance-stabilized allylic carbocation. The adjacent phenolic oxygen then executes an intramolecular SN2' attack on the terminal methylene carbon. This specific trajectory forces the double bond into the endocyclic position, yielding the 2H-chromene architecture .

Workflow A o-Vanillin (2-Hydroxy-3-methoxy- benzaldehyde) C MBH Adduct (Intermediate) A->C Phase 1: MBH Reaction B Methyl Acrylate + DABCO B->C E Methyl 8-methoxy-2H- chromene-3-carboxylate C->E Phase 2: SN2' Cyclization D BF3·OEt2 (Lewis Acid) D->E

Two-phase synthetic workflow from o-vanillin to the 2H-chromene target.

Experimental Protocols

Phase 1: Morita-Baylis-Hillman (MBH) Addition

Objective: Synthesis of methyl 2-(hydroxy(2-hydroxy-3-methoxyphenyl)methyl)acrylate.

Causality Insight: MBH reactions are notoriously slow due to the rate-limiting proton transfer step. While solvent-free conditions are employed here to maximize reactant concentration and accelerate kinetics, monitoring the reaction is critical to prevent the formation of unwanted ether byproducts.

Step-by-Step Procedure:

  • Initiation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.56 g, 5.0 mmol).

  • Reagent Addition: Add methyl acrylate (1.80 mL, 20.0 mmol) dropwise. Safety Note: Methyl acrylate is a volatile lachrymator; perform this inside a fume hood.

  • Reaction: Seal the flask and stir the neat mixture vigorously at room temperature (20–25 °C) for 48–72 hours.

  • Quenching & Extraction: Dilute the viscous mixture with ethyl acetate (30 mL). Wash the organic layer with 0.1 M HCl (20 mL) to protonate and remove the DABCO catalyst, followed by saturated aqueous NaCl (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to afford the MBH adduct as a viscous pale-yellow oil.

Phase 2: Lewis Acid-Mediated SN2' Cyclization

Objective: Ring closure to methyl 8-methoxy-2H-chromene-3-carboxylate.

Causality Insight: Acid-catalyzed cyclization selectively yields the chromene over the coumarin derivative. The Lewis acid (BF3·OEt2) drives the formation of the allylic carbocation, which is trapped kinetically by the phenolic oxygen .

Step-by-Step Procedure:

  • Preparation: Dissolve the purified MBH adduct (2.38 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Syringe in BF3·OEt2 (1.35 mL, 11.0 mmol) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 (20 mL) until gas evolution ceases.

  • Extraction & Isolation: Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Final Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the pure methyl 8-methoxy-2H-chromene-3-carboxylate as a crystalline solid.

Mechanism N1 1. MBH Adduct Ar-CH(OH)-C(COOMe)=CH2 N2 2. Lewis Acid Activation Coordination of BF3 to Benzylic OH N1->N2 N3 3. Carbocation Formation Loss of[HOBF3]- yields Allylic Cation N2->N3 N4 4. Intramolecular SN2' Attack Phenolic Oxygen attacks Terminal Methylene N3->N4 N5 5. Aromatization & Ring Closure Methyl 8-methoxy-2H-chromene-3-carboxylate N4->N5

Mechanistic pathway of the Lewis acid-mediated SN2' cyclization.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and physical properties of the reagents utilized in this protocol.

Reagent / CompoundMW ( g/mol )EquivalentsAmountMolesDensity (g/mL)
2-Hydroxy-3-methoxybenzaldehyde 152.151.01.52 g10.0 mmolN/A
Methyl Acrylate 86.092.01.80 mL20.0 mmol0.956
DABCO 112.170.50.56 g5.0 mmolN/A
MBH Adduct (Intermediate) 238.241.02.38 g10.0 mmolN/A
BF3·OEt2 141.931.11.35 mL11.0 mmol1.120
Target 2H-Chromene 220.221.02.20 g10.0 mmolN/A

In-Process Analytical Validation (Self-Validating System)

A robust protocol must be a self-validating system. To ensure fidelity at each step without waiting for full structural elucidation, utilize the following in-process analytical checkpoints. The transformation involves the restriction of conformational freedom and the loss of a hydroxyl group, which dramatically alters the chromatographic and spectroscopic profiles.

PhaseAnalytical MethodExpected ObservationMechanistic Proof
Phase 1 TLC (7:3 Hex/EtOAc)Rf shifts from ~0.6 (aldehyde) to ~0.3 (adduct).Formation of the polar benzylic hydroxyl group.
Phase 1 1H NMR (CDCl3)Disappearance of CHO signal (δ 9.8 ppm); appearance of =CH2 (δ 5.8, 6.3 ppm) & CH-OH (δ 5.6 ppm).Confirms carbon-carbon bond formation at the acrylate α-position.
Phase 2 TLC (8:2 Hex/EtOAc)Rf shifts from ~0.2 (adduct) to ~0.5 (chromene).Loss of the hydroxyl group (dehydration) decreases polarity.
Phase 2 1H NMR (CDCl3)Loss of terminal =CH2 signals; appearance of C2-CH2 singlet (δ ~4.8 ppm) & C4-CH (δ ~7.4 ppm).Confirms successful SN2' ring closure and endocyclic double bond.

References

  • Kaye, P.T., et al. "The Baylis-Hillman entrée to heterocyclic systems — the Rhodes contribution." South African Journal of Science, 2004. URL: [Link]

  • "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies." De La Salle University, 2018. URL: [Link]

  • "ChemInform Abstract: Strong Base- or Acid-Mediated Chemoselectivity Shifts in the Synthesis of 2H-Chromene or Coumarin Derivatives from Common Baylis-Hillman Adducts." ResearchGate. URL: [Link]

Application

Application Notes and Protocols: The Synthetic Versatility of Methyl 8-Methoxy-2H-chromene-3-carboxylate

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Methyl 8-Methoxy-2H-chromene-3-carboxylate. Prepared by: Gemini, Senior Application Scientist Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Methyl 8-Methoxy-2H-chromene-3-carboxylate.

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2H-chromene framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and biologically active compounds.[1] Its derivatives are subjects of intense research in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a particularly valuable building block: Methyl 8-methoxy-2H-chromene-3-carboxylate . The strategic placement of the methoxy group on the aromatic ring and the reactive methyl ester on the dihydropyran ring makes this compound a versatile synthon for creating diverse and complex molecular architectures. We will explore its synthesis and detail its application in the development of bioactive amides and complex fused heterocyclic systems through multicomponent reactions.

Synthesis of the Core Scaffold: Methyl 8-Methoxy-2H-chromene-3-carboxylate

The most direct and efficient route to 2H-chromene-3-carboxylates is through a domino oxa-Michael/aldol condensation reaction or a related Knoevenagel condensation. The synthesis typically begins with a substituted salicylaldehyde. The reaction of 2-hydroxy-3-methoxybenzaldehyde with an appropriate three-carbon component establishes the chromene core in a single, high-yielding step.[4]

Protocol 1: Synthesis via Domino Reaction with Acrolein and Subsequent Oxidation/Esterification

This two-step approach first builds the aldehyde-functionalized chromene, which is then converted to the target methyl ester. This method offers excellent control and high yields.[4]

Principle: The synthesis initiates with a base-catalyzed domino oxa-Michael/aldol condensation between 2-hydroxy-3-methoxybenzaldehyde and acrolein to form 8-methoxy-2H-chromene-3-carbaldehyde. The resulting aldehyde is then oxidized to the corresponding carboxylic acid, followed by Fischer esterification to yield the final product.

Diagram: Overall Synthetic Workflow

cluster_0 Step 1: Chromene Formation cluster_1 Step 2: Oxidation & Esterification A 2-Hydroxy-3-methoxybenzaldehyde C 8-Methoxy-2H-chromene-3-carbaldehyde A->C K₂CO₃, 1,4-Dioxane Reflux B Acrolein B->C K₂CO₃, 1,4-Dioxane Reflux D 8-Methoxy-2H-chromene-3-carboxylic acid C->D Pinnick Oxidation (NaClO₂, NaH₂PO₄) E Methyl 8-methoxy-2H-chromene-3-carboxylate D->E Fischer Esterification (MeOH, H₂SO₄ cat.) A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Piperidine catalyst) A->B C Arylidene Malononitrile (Michael Acceptor) B->C E Michael Addition C->E D Methyl 8-methoxy-2H- chromene-3-carboxylate (Michael Donor) D->E F Intermediate Adduct E->F G Intramolecular Cyclization /Lactonization F->G H Fused Pyrano[3,2-c]chromene Product G->H

Sources

Method

Application Note: Profiling the Biological Activities of Methyl 8-methoxy-2H-chromene-3-carboxylate in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the 2H-chromene (benzopyran) scaffold is recognized as a highly privileged pharmacophore. Specifically, methyl 8-methoxy-2H-chromene-3-carboxylate represents a versatile building block and active molecular entity with significant potential in oncology and immunology.

As a Senior Application Scientist, I frequently observe that the success of heterocyclic screening campaigns depends heavily on understanding the structure-activity relationship (SAR) of the specific substituents. For this compound:

  • The 3-Carboxylate Ester: Unlike free carboxylic acids, which often suffer from poor membrane permeability and rapid phase II metabolism, the methyl ester at the C3 position acts as a lipophilic mask. This enhances cellular uptake while allowing for potential intracellular hydrolysis by esterases to yield the active pharmacophore.

  • The 8-Methoxy Substitution: The methoxy group at the C8 position provides a dual function. The oxygen atom serves as a critical hydrogen-bond acceptor, while the methyl group introduces a localized lipophilic patch. This precise steric and electronic configuration is known to optimize binding affinity within the hydrophobic grooves of target proteins, such as the BH3 domain of Bcl-2 and the active site of cyclooxygenase (COX) enzymes.

Primary Biological Trajectories

Based on extensive SAR studies of structurally homologous chromene-3-carboxylates, this compound is primarily investigated for two distinct biological activities:

  • Anticancer Activity (Apoptosis & MDR Reversal): Chromene-3-carboxylate derivatives (such as sHA 14-1 and CXL017) are potent inducers of apoptosis. They achieve this by antagonizing anti-apoptotic Bcl-2 proteins and modulating the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Crucially, these compounds exhibit a unique ability to selectively target and kill multi-drug resistant (MDR) cancer cells (e.g., HL60/MX2 leukemia lines) that have become refractory to standard chemotherapeutics like mitoxantrone .

  • Anti-inflammatory Activity: Oxygenated chromene and coumarin derivatives exhibit well-documented anti-inflammatory properties. The 8-methoxy substitution pattern has been specifically linked to the inhibition of cyclooxygenase (COX-2) and lipoxygenase (LOX) pathways, effectively reducing the synthesis of pro-inflammatory prostaglandins .

Mechanistic Visualization

To contextualize the experimental protocols, the following diagram illustrates the dual-pathway apoptotic mechanism induced by chromene-3-carboxylate derivatives in MDR cancer models.

MOA Compound Methyl 8-methoxy-2H- chromene-3-carboxylate Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Antagonizes SERCA SERCA Pump (Ca2+ Regulation) Compound->SERCA Modulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits (Blocked) SERCA->Mito Ca2+ Overload Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis in MDR Cancer Cells Caspase->Apoptosis Execution

Fig 1. Apoptotic signaling pathway modulated by chromene-3-carboxylate derivatives.

Quantitative Data Summary

When benchmarking methyl 8-methoxy-2H-chromene-3-carboxylate, it is essential to compare its performance against established reference data for the chromene-3-carboxylate class.

Table 1: Benchmark Biological Activities of Chromene-3-Carboxylate Derivatives

Compound Class / AnalogPrimary Target / MechanismExperimental ModelObserved Efficacy (IC₅₀ / Effect)Source
4H-Chromene-3-carboxylates (sHA 14-1) Bcl-2 AntagonismCCRF-CEM (Leukemia)~5.0 µM (Apoptosis induction)
Chromene-3-carboxylates (CXL017) SERCA modulationHL60/MX2 (MDR Leukemia)1.5 - 3.0 µM (Selective MDR toxicity)
8-Methoxy-chromene derivatives COX-2 / LOX InhibitionIn vivo (Carrageenan paw edema)>50% reduction in inflammation at 25 mg/kg
2H-Chromene general scaffold Broad-spectrum antimicrobialK. planticola / M. luteusMIC ranges from 16 - 64 µg/mL

Validated Experimental Protocols

To ensure rigorous, reproducible data generation, the following protocols have been designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: High-Throughput Viability & Apoptosis Assay in MDR Cell Lines

Objective: Evaluate the selective cytotoxicity of methyl 8-methoxy-2H-chromene-3-carboxylate in multi-drug resistant cancer models.

Rationale for Assay Choice: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than a traditional colorimetric MTT assay. Chromene derivatives can occasionally undergo redox cycling or interfere with mitochondrial reductases, leading to false viability readouts in MTT assays. ATP quantitation provides a direct, interference-free metric of cellular metabolic viability.

Workflow Step1 Compound Prep (Anhydrous DMSO) Step2 MDR Cell Culture (HL60/MX2) Step1->Step2 Step3 Drug Incubation (24h - 72h) Step2->Step3 Step4 ATP-based Readout (CellTiter-Glo) Step3->Step4 Step5 IC50 & SAR Analysis Step4->Step5

Fig 2. High-throughput viability screening workflow for chromene-3-carboxylate derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve methyl 8-methoxy-2H-chromene-3-carboxylate in anhydrous DMSO to create a 10 mM stock.

    • Causality: Chromene esters are highly lipophilic. Anhydrous DMSO prevents compound precipitation and degradation via premature ester hydrolysis.

  • Cell Seeding: Seed HL60 (wild-type) and HL60/MX2 (mitoxantrone-resistant) cells at a density of 1 × 10⁴ cells/well in 96-well opaque white plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound. Add to the cells such that the final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: DMSO concentrations above 0.1% can induce baseline cytotoxicity and transcriptomic alterations, skewing the IC₅₀ calculation.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.

  • Readout: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Self-Validation & QC: Calculate the Z'-factor for the plate using the vehicle control (0.1% DMSO) and a positive control (10 µM Staurosporine).

    • Integrity Check: The assay is only deemed valid if Z' > 0.5, ensuring the dynamic range is sufficient to confidently identify active compounds.

Protocol B: Cell-Free COX-2 Inhibition Assay

Objective: Determine the direct binding and inhibitory kinetics of the compound against the COX-2 enzyme, a primary anti-inflammatory target.

Rationale for Assay Choice: A cell-free recombinant enzyme assay is prioritized over cell-based macrophage models for initial screening. This isolates the direct binding kinetics of the 8-methoxy-chromene scaffold from complex cellular metabolic pathways (e.g., intracellular esterase cleavage), providing clean SAR data.

Step-by-Step Methodology:

  • Reagent Setup: Utilize a fluorometric COX-2 inhibitor screening kit. Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Enzyme Incubation: Mix recombinant human COX-2 with the test compound (diluted in assay buffer) and incubate for 10 minutes at 25°C.

    • Causality: Pre-incubation is critical for chromene derivatives, as they often exhibit time-dependent, slow-binding inhibition kinetics.

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorometric probe (e.g., ADHP) simultaneously to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Self-Validation & QC: Include Celecoxib (1 µM) as a positive control for selective COX-2 inhibition. The background fluorescence of methyl 8-methoxy-2H-chromene-3-carboxylate must be measured independently without the enzyme to ensure the compound's inherent fluorescence does not quench or artificially inflate the assay readout.

References

  • Das, S. G., et al. "Structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its analogues." Journal of Medicinal Chemistry, 2009.[Link]

  • Aridoss, G., et al. "4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions." Bioorganic & Medicinal Chemistry, 2016.[Link]

  • Romero-Ceronio, N., et al. "Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model." Scientific & Academic Publishing, 2016.[Link]

  • Keri, R. S., et al. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Frontiers in Chemistry, 2020.[Link]

Application

use of methyl 8-methoxy-2H-chromene-3-carboxylate as a precursor for novel heterocycles

Application Note: Methyl 8-Methoxy-2H-Chromene-3-Carboxylate as a Strategic Precursor for Novel Fused Heterocycles Executive Summary The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 8-Methoxy-2H-Chromene-3-Carboxylate as a Strategic Precursor for Novel Fused Heterocycles

Executive Summary

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Among its derivatives, methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) has emerged as a highly versatile, multi-functional building block. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to utilizing this specific precursor for the construction of complex, fused heterocyclic systems—such as chromeno-pyridines, chromeno-pyrazoles, and triazolyl-chromenes.

Mechanistic Rationale & Scaffold Properties

The synthetic utility of methyl 8-methoxy-2H-chromene-3-carboxylate stems from its unique structural and electronic features [1]:

  • Push-Pull Diene System: The C3-carboxylate group acts as an electron-withdrawing group (EWG), polarizing the C3-C4 double bond. This makes the C4 position highly susceptible to nucleophilic attack (Michael addition) and primes the C3-C4 bond for 1,3-dipolar cycloadditions.

  • The 8-Methoxy Advantage: Derived typically from o-vanillin, the 8-methoxy substituent exerts a strong +M (mesomeric) effect. This electron donation modulates the HOMO-LUMO gap of the pyran ring, enhancing the regioselectivity of cascade cyclizations. In a pharmacological context, the 8-methoxy group frequently acts as a critical hydrogen-bond acceptor, improving binding affinity within the hydrophobic pockets of target kinases and tyrosinases [2].

  • Ester Derivatization: The methyl ester at C3 provides a synthetic handle for amidation, reduction, or conversion into hydrazides, enabling divergent synthetic pathways from a single precursor.

SyntheticWorkflow Precursor Methyl 8-methoxy-2H- chromene-3-carboxylate Reagent1 Morpholine Enamines (Cascade Condensation) Precursor->Reagent1 Reagent2 Hydrazine Hydrate (Cyclocondensation) Precursor->Reagent2 Reagent3 Azides / Alkynes (Click Chemistry) Precursor->Reagent3 Prod1 Chromeno[3,2-c]pyridines (Antimicrobial/Cytotoxic) Reagent1->Prod1 Prod2 Chromeno-pyrazoles (Anti-inflammatory) Reagent2->Prod2 Prod3 Triazolyl-chromenes (Anticancer) Reagent3->Prod3

Workflow for synthesizing diverse heterocycles from methyl 8-methoxy-2H-chromene-3-carboxylate.

Quantitative Data: Reaction Profiles & Biological Targets

The table below summarizes the reaction efficiencies and primary therapeutic applications of the heterocycles derived from this precursor [3][4].

Heterocyclic TargetPrimary ReagentsCatalyst / ConditionsAverage Yield (%)Primary Biological Application
Chromeno[3,2-c]pyridines Morpholine enaminesCrO₃-pyridine, Hexane, Reflux65 - 75Antimicrobial, Cytotoxic
Chromeno-pyrazoles Hydrazine hydrateEtOH, Reflux, 2–4 h80 - 88Anti-inflammatory
Triazolyl-chromenes Terminal alkynes, NaN₃Cu(OAc)₂, Sodium ascorbate70 - 85Anticancer (HepG-2, MCF-7)
Chromene-3-carboxamides Primary/Secondary AminesToluene, AlMe₃, 80 °C60 - 70Tyrosine Kinase Inhibition

Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-chromeno[3,2-c]pyridines

Chromeno[3,2-c]pyridines are potent antimicrobial agents. Their synthesis relies on a cascade condensation between the chromene precursor and heterocyclic enamines [3].

Causality & Self-Validation: The reaction initiates via a Michael addition of the enamine to the C4 position of the chromene, followed by intramolecular cyclization. The intermediate is a hemiaminal, which requires forced oxidation (using CrO₃) to aromatize into the final pyridine ring. A color change from pale yellow to deep green (chromium reduction) serves as a visual indicator of successful aromatization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under argon, dissolve methyl 8-methoxy-2H-chromene-3-carboxylate (1.0 mmol) in anhydrous hexane (15 mL).

  • Enamine Addition: Add 1-(1-cyclopenten-1-yl)morpholine (1.2 mmol) dropwise at room temperature. Stir for 30 minutes to allow the initial Michael addition.

  • Cyclization: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The precursor spot ( Rf​=0.65 ) should disappear, replaced by a highly polar intermediate ( Rf​=0.2 ).

  • Aromatization: Cool the mixture to 0 °C. Slowly add a solution of CrO₃-pyridine complex (2.5 mmol) in dichloromethane (5 mL). Stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove chromium salts. Wash the filtrate with 5% aqueous HCl (2 x 10 mL) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexane:EtOAc 8:2) to yield the pure 8-methoxy-chromeno[3,2-c]pyridine.

MechanismPathway A Methyl 8-methoxy-2H- chromene-3-carboxylate B Michael Addition of Enamine A->B C Intramolecular Cyclization B->C D Oxidation & Aromatization C->D E 8-Methoxy-chromeno [3,2-c]pyridine D->E

Mechanistic cascade for the formation of chromeno[3,2-c]pyridines via enamine condensation.
Protocol B: Cyclocondensation to Chromeno-pyrazoles

Hydrazinolysis of the ester group, followed by intramolecular cyclization with the adjacent double bond, yields pyrazole-fused chromenes, which are valuable anti-inflammatory pharmacophores [4].

Causality & Self-Validation: Excess hydrazine hydrate is required because hydrazine acts first as a nucleophile to form the carbohydrazide, and second as a dinucleophile to attack the C4 position. The reaction is self-validating through precipitation: the highly crystalline pyrazole product is insoluble in cold ethanol, allowing for isolation without column chromatography.

Step-by-Step Methodology:

  • Reaction Setup: Suspend methyl 8-methoxy-2H-chromene-3-carboxylate (2.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (99%, 5.0 mmol, 2.5 equiv) dropwise. The suspension will briefly clear as the hydrazide intermediate forms.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Precipitation: Upon completion (verified by TLC, DCM:MeOH 9:1), allow the reaction to cool slowly to room temperature, then place in an ice bath for 1 hour. A dense, pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) and diethyl ether (10 mL).

  • Drying: Dry the solid in vacuo at 50 °C overnight to obtain the pure chromeno-pyrazole derivative.

References

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates National Institutes of Health (PMC) URL:[Link]

  • Catalytic Synthesis of 2H-Chromenes ACS Catalysis (via MSU) URL:[Link]

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines National Institutes of Health (PMC) URL:[Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate National Institutes of Health (PMC) URL:[Link]

Method

Application Note: High-Purity Isolation of Methyl 8-Methoxy-2H-Chromene-3-Carboxylate

Introduction & Mechanistic Rationale Methyl 8-methoxy-2H-chromene-3-carboxylate is a highly functionalized oxygen heterocycle that serves as a critical intermediate in the development of 1[1]. Synthesized primarily via t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 8-methoxy-2H-chromene-3-carboxylate is a highly functionalized oxygen heterocycle that serves as a critical intermediate in the development of 1[1]. Synthesized primarily via the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with acrylate derivatives or active methylene compounds, the resulting crude reaction mixture often contains. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring of 2H-chromene derivatives2[2].

The purification of this specific molecular scaffold requires a delicate balance. The 2H-chromene core is susceptible to ring-opening under harsh basic conditions, and the methyl ester can undergo unwanted hydrolysis. Therefore, the purification protocol relies on mild liquid-liquid extraction followed by3[3], culminating in recrystallization to achieve >99% purity suitable for 4[4].

Physicochemical Parameters & Quantitative Data

To establish a self-validating workflow, researchers must monitor specific physicochemical parameters during the purification process. Table 1 summarizes the expected analytical metrics for the target compound.

Table 1: Physicochemical Parameters and Purification Metrics

ParameterValue / Description
Chemical Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance (Purified) Pale yellow to off-white crystalline solid
Retention Factor ( Rf​ ) ~0.45 (80:20 Hexanes/Ethyl Acetate)
Typical Recovery Yield 65% – 80% (Post-recrystallization)
Target Purity (HPLC) > 99.0%

Workflow Visualization

G Start Crude Reaction Mixture (o-Vanillin + Acrylate) Quench Aqueous Quench & Extraction (H2O / EtOAc) Start->Quench Remove polar salts Drying Drying & Concentration (Na2SO4, Rotary Evap) Quench->Drying Isolate organic phase Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Chromatography Load crude extract Fractions Fraction Analysis (TLC & UV Visualization) Chromatography->Fractions Gradient elution Recrystallization Recrystallization (Ethanol or Hexane/EtOAc) Fractions->Recrystallization Pool pure fractions Pure Pure Methyl 8-Methoxy- 2H-Chromene-3-Carboxylate Recrystallization->Pure >99% Purity achieved

Workflow for the purification of methyl 8-methoxy-2H-chromene-3-carboxylate.

Experimental Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Causality & Expert Insight: The crude reaction must be quenched to neutralize any basic catalysts (e.g., piperidine or potassium carbonate) used during the condensation. Ethyl acetate (EtOAc) is selected as the extraction solvent because it efficiently partitions the moderately polar chromene ester from highly polar aqueous salts. Unreacted polymeric aldehydes can occasionally cause emulsions; utilizing brine in the final wash increases the ionic strength of the aqueous phase, breaking the emulsion and ensuring a crisp phase separation.

  • Dilute the crude reaction mixture with distilled water (e.g., 50 mL per 10 mmol scale).

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL) to remove acidic impurities, followed by brine (30 mL) to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield a viscous crude oil.

Phase 2: Flash Column Chromatography

Causality & Expert Insight: Normal-phase silica gel chromatography is employed to separate the target compound from unreacted o-vanillin and non-polar oligomers. The target compound possesses a moderately polar ester and a methoxy group, which interact with the silanol groups on the stationary phase. A gradient elution starting with a non-polar solvent prevents the co-elution of closely migrating impurities. A sudden increase in polarity will cause the unreacted o-vanillin to streak and co-elute.

  • Pack a glass chromatography column with silica gel (60-120 mesh or 230-400 mesh for flash) using 100% Hexanes as the slurry solvent to ensure a tightly packed bed.

  • Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elute the column using a gradient solvent system:

    • Start with 100% Hexanes (2 column volumes) to elute highly non-polar impurities.

    • Transition to 95:5 Hexanes/EtOAc, then gradually to 80:20 Hexanes/EtOAc.

  • Collect fractions (e.g., 20 mL each) and monitor via Thin Layer Chromatography (TLC). The target compound strongly absorbs UV light at 254 nm and typically elutes at an Rf​ of ~0.45 in 4[4].

  • Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

Phase 3: Recrystallization

Causality & Expert Insight: While chromatography removes the bulk of impurities, recrystallization exploits the planar aromatic structure of the chromene core. This flat geometry1[1] that may have slipped through the column.

  • Dissolve the chromatographed solid in a minimum amount of boiling absolute ethanol (or a 9:1 mixture of Hexanes/EtOAc).

  • Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Recover the pale yellow crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystals with ice-cold hexanes and dry under high vacuum for 12 hours.

Analytical Validation

To confirm the integrity of the purified methyl 8-methoxy-2H-chromene-3-carboxylate, perform the following self-validating checks:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the methyl ester at ~3.80 ppm, the methoxy singlet at ~3.90 ppm, and the distinct vinylic proton of the chromene ring (C4-H) at 3[3].

  • HPLC: Run on a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% TFA) monitored at 254 nm to confirm >99% purity.

References

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. National Institutes of Health (NIH).4

  • Photocatalyzed Synthesis of Coumarin-3-Derivatives from Aryl Alkynoates and Hydrazines. The Journal of Organic Chemistry - ACS Publications.3

  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. National Institute of Science Communication and Policy Research (NIScPR).

  • 8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health (NIH) - PMC.1

  • Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes. Arkivoc.2

Sources

Application

Application Note: Anticancer Properties and Pharmacological Evaluation of Substituted Chromenes

Introduction & Pharmacological Rationale Substituted chromenes—particularly 4-aryl-4H-chromenes and their fused derivatives—have emerged as a highly versatile and potent scaffold in oncology drug discovery. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Substituted chromenes—particularly 4-aryl-4H-chromenes and their fused derivatives—have emerged as a highly versatile and potent scaffold in oncology drug discovery. Structurally characterized by a bicyclic oxygen-containing heterocycle fused with a benzene ring, these compounds exhibit a broad spectrum of biological activities. In the context of oncology, their primary mechanism of action involves acting as potent vascular disrupting agents and apoptosis inducers by binding to the colchicine site of the tubulin α/β heterodimer[1].

By destabilizing microtubule dynamics, substituted chromenes prevent the formation of the mitotic spindle. This disruption triggers a rigorous spindle assembly checkpoint (SAC) response, leading to irreversible G2/M phase cell cycle arrest and the subsequent activation of the dormant caspase cascade (specifically Caspase-3 and -7), culminating in apoptotic cell death[2]. Understanding this causality is critical for researchers optimizing these scaffolds, as minor structural modifications dictate whether the molecule acts as a cytostatic kinase inhibitor or a cytotoxic tubulin destabilizer.

Pathway A Substituted 4H-Chromenes B Colchicine Binding Site (Tubulin α/β Dimer) A->B C Inhibition of Tubulin Polymerization B->C D G2/M Cell Cycle Arrest C->D E Caspase-3/7 Activation D->E F Apoptotic Cell Death E->F

Fig 1: Mechanistic pathway of 4H-chromenes inducing apoptosis via tubulin inhibition.

Structure-Activity Relationship (SAR) Insights

The rational design of chromene derivatives relies heavily on specific substitutions to lock the molecule into an active conformation that fits precisely within the hydrophobic pocket of tubulin.

  • Halogenation: The introduction of electron-withdrawing groups (e.g., Br, Cl, or F) at the 4-aryl position significantly enhances lipophilicity and binding affinity. For instance, dichloro-aryl substituents have demonstrated superior antiproliferative impacts compared to unsubstituted variants[3].

  • Ring Fusion: Fusing pyrrole or pyrimidine rings at the 7,8-positions restricts spatial rotation. Methylation of the 7-position nitrogen in pyrrole-fused chromenes has yielded compounds with sub-nanomolar growth inhibition (GI50) values[4].

  • Polyalkoxy Substitutions: Modifications of the E-ring with polyalkoxy substituents (e.g., 3-methoxy-4,5-methylenedioxybenzene) hamper spatial rotation, drastically increasing antimitotic activity[5].

Quantitative Efficacy Summary
Compound Class / ModificationTarget Cell LineKey Structural SubstitutionsEfficacy (IC50 / GI50)Primary Mechanistic Impact
N-Alkyl Pyrrole-Fused Chromenes T47D (Breast)N-methyl at 7-positionGI50 = 0.3 nMSubnanomolar tubulin inhibition; Apoptosis induction[4]
Indole-Tethered Chromenes MCF-7 (Breast)Fluorine/Methyl on indoleIC50 = 7.9 - 9.1 µMEnhanced tubulin binding energy (-6.4 kcal/mol)[6]
Polyalkoxy 4H-Chromenes NCI-60 Panel3-methoxybenzene ring ENanomolar rangeStrong antimitotic activity; Caspase activation[5]
Benzo[h]chromenes A172 (Glioma)Halogenation at 4-positionIC50 = 7.4 nMStrong cellular cytotoxicity; Weak tubulin inhibition[7]

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the evaluation of novel chromene derivatives must follow a self-validating workflow. Cytotoxicity assays must be orthogonally confirmed by target-specific biochemical assays (tubulin polymerization) and phenotypic cellular assays (flow cytometry).

Workflow W1 Compound Synthesis (Multicomponent Reaction) W2 Primary Viability Screen (MTT / CellTiter-Glo) W1->W2 W3 Hit Identification (IC50 Evaluation) W2->W3 W4 Mechanism Validation (Tubulin & Flow Cytometry) W3->W4 W5 Lead Optimization (SAR Analysis) W4->W5 W5->W1 Iterative Design

Fig 2: Experimental workflow for screening and validating chromene-based anticancer agents.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. We use this as a proxy for cell viability. Because chromenes can occasionally induce metabolic shifts without immediate cell death, this assay serves strictly as a primary screen to establish IC50 values before mechanistic validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized chromenes in DMSO (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the diluted compounds to the wells.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: 4 hours is the optimal window for formazan crystal formation without causing crystal-induced membrane rupture.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation/Controls: Include a vehicle control (0.5% DMSO) to establish 100% viability, and a positive control (e.g., Colchicine or Doxorubicin) to validate assay sensitivity.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To confirm that the cytotoxicity observed in Protocol 1 is driven by microtubule destabilization, we measure the Vmax of tubulin polymerization in a cell-free system. We utilize PIPES buffer because it stabilizes the delicate tubulin heterodimers better than standard PBS. The addition of GTP is non-negotiable, as its hydrolysis provides the thermodynamic driving force for adding tubulin subunits to the growing microtubule plus-end.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP. Keep all reagents strictly on ice to prevent premature polymerization.

  • Tubulin Reconstitution: Thaw lyophilized bovine brain tubulin (>99% pure) on ice and resuspend in the reaction buffer to a final concentration of 3 mg/mL.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 µL of the chromene derivative (at 5x the IC50 concentration) and 45 µL of the tubulin solution.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum slope of the growth phase). A decrease in Vmax compared to the vehicle indicates tubulin destabilization.

  • Self-Validation/Controls: This assay is self-validating only if both a known destabilizer (Colchicine, which should decrease Vmax) and a known stabilizer (Paclitaxel, which should increase Vmax) are run in parallel.

Protocol 3: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality & Rationale: To differentiate between cytostatic growth arrest and true cytotoxic apoptosis, we utilize Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells during late apoptosis or necrosis when membrane integrity fails.

Step-by-Step Methodology:

  • Treatment: Treat 2×105 cells/well in a 6-well plate with the chromene lead compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect both the floating cells (often apoptotic) and adherent cells (via gentle trypsinization). Rationale: Discarding floating cells will artificially skew the data toward viability.

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 100 µL of 1X Annexin V Binding Buffer (contains Ca2+, which is strictly required for Annexin V binding).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

  • Self-Validation/Controls: You must run three compensation controls: Unstained cells (to set basal autofluorescence), Annexin V-only stained cells, and PI-only stained cells. Without these, spectral overlap will result in false-positive double-stained (late apoptotic) populations.

References

  • Synthesis of Novel Chromenes as Cytotoxic Agents. Der Pharma Chemica.1

  • Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-Based High Throughput Screening Assay. Journal of Medicinal Chemistry - ACS Publications.4

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC - National Institutes of Health.6

  • Polyalkoxy Substituted 4H-Chromenes: Synthesis by Domino Reaction and Anticancer Activity. ACS Combinatorial Science.5

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - National Institutes of Health.7

  • Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof. US Patent 7053117B2.2

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. PMC - National Institutes of Health.3

Sources

Method

large-scale synthesis of methyl 8-methoxy-2H-chromene-3-carboxylate

An Application Note for the Large-Scale Synthesis of Methyl 8-methoxy-2H-chromene-3-carboxylate Introduction: The Strategic Importance of the Chromene Scaffold The 2H-chromene framework is a privileged heterocyclic motif...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Large-Scale Synthesis of Methyl 8-methoxy-2H-chromene-3-carboxylate

Introduction: The Strategic Importance of the Chromene Scaffold

The 2H-chromene framework is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active molecules. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, methyl 8-methoxy-2H-chromene-3-carboxylate serves as a critical building block in medicinal chemistry and drug discovery, providing a versatile scaffold for the development of novel therapeutic agents. The efficient, scalable, and cost-effective synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings.

This application note provides a comprehensive, field-tested guide for the . Moving beyond a simple recitation of steps, this document delves into the rationale behind the chosen synthetic strategy, offering expert insights into process optimization, reaction control, and safety considerations essential for scaling up production.

Synthetic Strategy: The Knoevenagel Condensation Pathway

For the large-scale synthesis of the target compound, the Knoevenagel condensation offers a robust, efficient, and high-yielding pathway.[2] This classical carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[3] In this protocol, 2-hydroxy-3-methoxybenzaldehyde is reacted with dimethyl malonate in the presence of a catalytic amount of piperidine.

The selection of this pathway is underpinned by several key advantages for industrial-scale production:

  • High Atom Economy: The reaction is a condensation, with water being the primary byproduct, which aligns with the principles of green chemistry.[4]

  • Accessible Starting Materials: Both 2-hydroxy-3-methoxybenzaldehyde and dimethyl malonate are commercially available at bulk scale and reasonable cost.

  • Well-Established & Robust: The Knoevenagel condensation is a well-understood and highly reliable reaction, making it amenable to scale-up with predictable outcomes.[5]

  • Simple Work-up: The product can often be isolated in high purity through simple precipitation and filtration, minimizing the need for complex and costly chromatographic purification.[5]

Overall Synthetic Workflow

The process begins with the preparation of the reaction mixture, followed by a controlled heating period to drive the condensation and cyclization. Upon completion, a straightforward work-up procedure involving acidification precipitates the crude product, which is then purified by recrystallization to yield the final, high-purity compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Starting Materials (2-hydroxy-3-methoxybenzaldehyde, dimethyl malonate, Ethanol) C Reaction Mixture Assembly (Combine reagents in reactor) A->C B Catalyst (Piperidine) B->C D Knoevenagel Condensation (Reflux, 5-6 hours) C->D Heat E Cooling & Acidification (Precipitates crude product) D->E Monitor by TLC F Isolation (Filtration & Washing) E->F G Purification (Recrystallization from Ethanol) F->G H Final Product (Methyl 8-methoxy-2H-chromene-3-carboxylate) G->H

Sources

Application

derivatization of the carboxylate group in methyl 8-methoxy-2H-chromene-3-carboxylate

Application Note: Strategic Derivatization of the Carboxylate Group in Methyl 8-Methoxy-2H-chromene-3-carboxylate Rationale and Structural Significance Methyl 8-methoxy-2H-chromene-3-carboxylate is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the Carboxylate Group in Methyl 8-Methoxy-2H-chromene-3-carboxylate

Rationale and Structural Significance

Methyl 8-methoxy-2H-chromene-3-carboxylate is a privileged heterocyclic scaffold highly valued in medicinal chemistry. The 2H-chromene (benzopyran) core is ubiquitous in synthetic bioactive molecules, exhibiting potent antimicrobial, anti-inflammatory, and antiproliferative properties. Derivatization at the C3-carboxylate position is a primary strategy for exploring Structure-Activity Relationships (SAR) during drug development . The presence of the 8-methoxy group provides critical electron density to the aromatic system, which influences both the physicochemical properties and the chemical reactivity of the core. This protocol details the chemoselective transformation of the C3-methyl ester into carboxylic acids, amides, and primary alcohols.

Mechanistic Causality in Reaction Design

When derivatizing the 2H-chromene system, preserving the integrity of the oxygen-containing pyran ring and the conjugated C2=C3 double bond is paramount.

  • Chemoselective Saponification: The hydrolysis of the methyl ester to 8-methoxy-2H-chromene-3-carboxylic acid must be executed using mild bases. Strong bases (e.g., refluxing NaOH or KOH) can initiate unwanted ring-opening of the 2H-chromene core via nucleophilic attack at the C2 position. We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system . LiOH provides sufficient hydroxide concentration for ester cleavage while maintaining a mild pH profile that preserves the heterocyclic ring.

  • Amidation via Active Ester Intermediate: Direct conversion of the carboxylic acid to an acyl chloride using Thionyl Chloride ( SOCl2​ ) is strongly discouraged. The electron-rich nature of the 8-methoxy-substituted aromatic ring makes it highly susceptible to electrophilic chlorination. Instead, we employ EDC·HCl and HOBt. This combination generates a highly reactive, yet mild, active ester intermediate. HOBt suppresses the formation of unreactive N -acylurea byproducts, ensuring high yields of the target 8-methoxy-2H-chromene-3-carboxamides .

  • Controlled Reduction: Reducing the conjugated ester to a primary alcohol requires precise hydride delivery. Lithium Aluminum Hydride ( LiAlH4​ ) often results in over-reduction, saturating the C2=C3 double bond to yield an inactive chroman derivative. Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures ( −78∘C ) ensures exclusive 1,2-reduction of the carbonyl, yielding (8-methoxy-2H-chromen-3-yl)methanol.

Workflow Visualization

G A Methyl 8-methoxy-2H- chromene-3-carboxylate B 8-Methoxy-2H-chromene- 3-carboxylic acid A->B LiOH, THF/H2O Saponification D (8-Methoxy-2H-chromen- 3-yl)methanol A->D DIBAL-H, DCM Reduction C 8-Methoxy-2H-chromene- 3-carboxamides B->C EDC·HCl, HOBt Amidation

Strategic Derivatization Pathways for Methyl 8-methoxy-2H-chromene-3-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid
  • Initiation: Dissolve methyl 8-methoxy-2H-chromene-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water. Cool the stirring solution to 0∘C using an ice bath.

  • Reagent Addition: Add LiOH· H2​O (3.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot ( Rf​≈0.6 ) completely disappears, replaced by a baseline streak ( Rf​≈0.1 ).

  • Workup & Isolation: Remove the THF in vacuo. Cool the remaining aqueous layer to 0∘C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will immediately crash out.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight under high vacuum to yield the pure carboxylic acid.

Protocol B: Synthesis of N-Substituted 8-Methoxy-2H-chromene-3-carboxamides
  • Activation: Dissolve 8-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0∘C . Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint: Quench a 10μL aliquot in water/EtOAc and spot the organic layer on TLC (DCM:MeOH 95:5). The product amide should appear as a distinct, UV-active spot ( Rf​≈0.5 ).

  • Workup & Isolation: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (removes unreacted amine), saturated aqueous NaHCO3​ (removes unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol C: Synthesis of (8-Methoxy-2H-chromen-3-yl)methanol
  • Initiation: Dissolve the starting methyl ester (1.0 eq) in anhydrous DCM under a strict argon atmosphere. Cool the solution to −78∘C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in DCM, 2.5 eq) dropwise via a syringe pump over 30 minutes to prevent localized heating. Stir at −78∘C for 2 hours.

  • Validation Checkpoint: TLC (Hexane:EtOAc 2:1) should show the disappearance of the ester ( Rf​≈0.7 ) and the appearance of a more polar alcohol spot ( Rf​≈0.3 ).

  • Quenching (Critical Step): Quench the reaction at −78∘C by carefully adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two distinct, clear phases form.

  • Isolation: Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Quantitative Data Summaries

The following table summarizes the expected analytical profiles and yields for the derivatized products to aid in rapid structural verification.

Derivative ClassTypical Yield (%)Purity Profile (Method)IR Carbonyl Shift ( cm−1 )Diagnostic 1H NMR Marker ( ppm , CDCl3​ )
Carboxylic Acid 85 – 92%>98% (Precipitation)1680 – 1690 ∼12.5 (br s, 1H, −COOH )
Carboxamides 75 – 88%>95% (Acid/Base Wash)1640 – 1650 ∼8.0−8.5 (m, 1H, −NH )
Primary Alcohol 70 – 80%>95% (Silica Plug)N/A (OH stretch ∼3300 ) ∼4.2 (s, 2H, −CH2​OH )

References

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents Molecules (PMC - National Institutes of Health) URL:[Link]

  • Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions Molecules (MDPI) URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for the Knoevenagel condensation of salicylaldehydes

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals troubleshooting the Knoevenagel condensation of salicylaldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professionals troubleshooting the Knoevenagel condensation of salicylaldehydes.

When salicylaldehydes react with active methylene compounds (e.g., diethyl malonate, malononitrile), the reaction rarely stops at the simple α,β-unsaturated alkene. Due to the presence of the ortho-hydroxyl group, the initial Knoevenagel condensation is typically followed by an intramolecular lactonization, yielding coumarin or chromene derivatives[1][2]. Understanding this tandem mechanistic pathway is critical for diagnosing low yields, stalled reactions, and side-product formation.

Mechanistic Workflow

Knoevenagel_Coumarin A Salicylaldehyde (Electrophile) D Aldol-type Addition & Dehydration A->D B Active Methylene (Nucleophile) C Enolate Formation (Base Catalyzed) B->C Weak Base C->D E Uncyclized Knoevenagel Adduct D->E - H2O F Intramolecular Lactonization E->F Acid / Heat G Coumarin Derivative (Target) F->G - ROH

Mechanistic workflow of the Knoevenagel condensation and cyclization to coumarin.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must act as a self-validating system. Below are two field-proven methodologies: the traditional approach and a modernized green chemistry approach.

Protocol A: Traditional Piperidine/Acetic Acid Catalyzed Synthesis[1][3][4]
  • Setup: In a clean, dry 50 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde and 10.5 mmol of diethyl malonate in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mmol (approx. 2 drops) of piperidine, followed immediately by 0.1 mmol (approx. 2 drops) of glacial acetic acid.

    • Causality: Piperidine acts as the weak base to generate the enolate from the active methylene. Acetic acid is a critical co-catalyst; it activates the carbonyl carbon for nucleophilic attack and provides the acidic environment necessary to drive the final intramolecular lactonization step[3][4].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the bright yellow salicylaldehyde spot (UV active, Rf​ ~0.6) and the appearance of a new spot that fluoresces bright blue under 365 nm UV light confirms the formation of the conjugated coumarin system[1].

  • Workup: Cool the flask to room temperature, then pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to afford the pure product.

Protocol B: Green Synthesis via L-Proline Catalysis[5]
  • Setup: In a Schlenk tube or sealed vial, combine 10 mmol of salicylaldehyde and 10.5 mmol of diethyl malonate.

  • Catalyst Addition: Add 10 mol% L-proline and 20 mL of ethanol.

    • Causality: L-proline acts as a bifunctional organocatalyst. Its secondary amine forms a reactive iminium intermediate with the aldehyde (lowering the activation energy), while its carboxylic acid group provides the necessary proton transfer for dehydration and subsequent cyclization[5].

  • Reaction: Stir the mixture at 80 °C for 18 hours.

  • In-Process Validation: As the reaction nears completion and begins to cool, the target coumarin-3-carboxylic ester will spontaneously crystallize directly from the reaction mixture[5].

  • Workup: Filter the crystallized product directly. This avoids harsh aqueous workups and minimizes solvent waste, yielding up to 94% pure product[5].

Quantitative Benchmarking of Catalytic Systems

Selecting the right catalytic system depends on your constraints regarding time, yield, and environmental impact. The following table summarizes established and emerging methodologies[3][5][6][7][8].

Catalytic SystemSolventActive MethyleneEnergy Source / TempTimeYield (%)
Piperidine / Glacial AcOH EthanolDiethyl malonateReflux (80 °C)2 - 4 h75 - 85%
L-Proline (10 mol%) EthanolDiethyl malonateThermal (80 °C)18 h94%
Choline Chloride:Urea (1:2) None (DES)Dimethyl malonateThermal (80 °C)2 - 4 h85 - 98%
TMGT (Ionic Liquid) NoneDiethyl malonateMicrowave2 - 5 min69 - 83%
InCl₃ / Ac₂O TolueneDimethyl malonateThermal (60 °C)8 h86%

Troubleshooting & FAQs

Q1: My reaction is stalling at the uncyclized Knoevenagel adduct, and I am not getting the targeted coumarin. Why? Causality & Solution: The synthesis of coumarins from salicylaldehydes is a tandem reaction. While the initial Knoevenagel condensation is base-catalyzed, the subsequent intramolecular transesterification (lactonization) requires acidic conditions or high thermal energy to eliminate the alcohol byproduct[1][2]. If you use only a base (e.g., pure piperidine) without an acid co-catalyst, the reaction lacks the protonation step required to make the ester a good leaving group, causing the reaction to halt at the uncyclized alkene.

  • Actionable Step: Always utilize a bifunctional catalytic system. If using piperidine, add an equivalent amount of glacial acetic acid to form piperidinium acetate in situ[3][4]. Ensure the reaction is heated to a full reflux, as lactonization is endothermic compared to the initial condensation.

Q2: I am experiencing low yields and incomplete conversion of my starting materials. How can I drive the equilibrium forward? Causality & Solution: The Knoevenagel condensation is a dehydration reaction, producing water as a byproduct[9]. In polar protic solvents like ethanol, water accumulation can push the equilibrium backward, stalling the conversion.

  • Actionable Step: If using a traditional solvent setup, switch to a non-polar solvent like toluene and attach a Dean-Stark trap to physically remove water as an azeotrope. Alternatively, switch to a Deep Eutectic Solvent (DES) like Choline Chloride:Urea. The DES acts as both a dehydrating agent and a catalyst, stabilizing the transition state via hydrogen bonding and driving yields up to 98%.

Q3: Refluxing for hours is bottlenecking my workflow. Can I safely accelerate this reaction? Causality & Solution: Yes. Traditional conductive heating relies on slow thermal transfer. Microwave irradiation, however, directly couples with the dipole moments of the reactants and polar catalysts, massively accelerating the nucleophilic attack and dehydration steps[10].

  • Actionable Step: Transition to a solvent-free microwave protocol. Mix the salicylaldehyde and active methylene with a recyclable ionic liquid like TMGT (1,1,3,3-N,N,N',N'-tetramethylguanidinium trifluoroacetate). Microwave irradiation can reduce reaction times from 4 hours to just 2–5 minutes while maintaining yields >80%.

Q4: My TLC shows multiple spots, suggesting degradation or side products. What is causing this? Causality & Solution: Multiple spots usually indicate bis-adduct formation. This occurs when a second molecule of the active methylene undergoes a Michael addition to the newly formed α,β-unsaturated double bond of your product[7].

  • Actionable Step: Strictly control your stoichiometry. Do not exceed a 1:1.05 molar ratio of salicylaldehyde to active methylene. If side reactions persist, consider using a milder Lewis acid catalyst like InCl₃ with acetic anhydride. This specific combination selectively drives the Knoevenagel pathway via a geminal diacetate intermediate without promoting unwanted Michael additions[7].

Sources

Optimization

Technical Support Center: Advanced Purification of Polar Chromene Derivatives

Welcome to the Application Support Center. Chromenes (benzopyrans) are privileged scaffolds in medicinal chemistry, forming the core of many biologically active flavonoids, coumarins, and synthetic therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Chromenes (benzopyrans) are privileged scaffolds in medicinal chemistry, forming the core of many biologically active flavonoids, coumarins, and synthetic therapeutics. However, when these structures are functionalized with highly polar moieties (e.g., hydroxyl, carboxyl, or amino groups), they present severe chromatographic challenges[1]. Standard purification methods often result in poor retention, irreversible adsorption, or co-elution with solvent fronts[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help researchers and drug development professionals optimize their purification workflows.

Diagnostic Workflow: Selecting the Right Stationary Phase

PurificationWorkflow Start Crude Polar Chromene Mixture CheckPolarity Assess Polarity (LogP / LogD) Start->CheckPolarity ModeratePolar Moderate Polarity (LogP > 0) CheckPolarity->ModeratePolar HighPolar Highly Polar / Ionized (LogP < 0) CheckPolarity->HighPolar RPHPLC RP-HPLC (C18) with pH Buffer ModeratePolar->RPHPLC Standard PolarEmbedded Polar-Embedded C18 or AQ Phase ModeratePolar->PolarEmbedded Tailing HILIC HILIC (Amide/Silica) High Acetonitrile HighPolar->HILIC Organic Soluble Hypercarb Porous Graphitic Carbon (Hypercarb) HighPolar->Hypercarb Aqueous Soluble

Fig 1. Decision matrix for selecting chromatographic modes based on chromene polarity.

Troubleshooting Guides

Issue 1: Target Chromene Elutes at the Solvent Front in RP-HPLC

Symptom: The polar chromene derivative shows little to no retention on a standard C18 column, co-eluting with the void volume and other polar impurities[1]. Causality: Highly polar compounds (LogP < 0) possess strong hydration shells. They thermodynamically favor the aqueous mobile phase and fail to partition into the highly hydrophobic alkyl chains of standard C18 stationary phases. Solutions:

  • Switch to a Polar-Embedded Phase: Use columns engineered with a polar linkage (e.g., amide or carbamate) embedded near the silica surface[2]. This linkage prevents the C18 chains from collapsing upon themselves in highly aqueous (up to 100% water) mobile phases, maintaining the necessary surface area for hydrophobic interactions[2].

  • Transition to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide) and an organic-rich mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a localized, water-enriched layer on the stationary phase surface, providing excellent retention for highly polar and ionized chromenes[3].

Issue 2: Severe Peak Tailing on Normal-Phase (Silica) Chromatography

Symptom: Broad, asymmetrical peaks or irreversible adsorption when purifying crude mixtures on bare silica gel[4]. Causality: Polar functional groups on the chromene core act as strong hydrogen-bond donors/acceptors, interacting heterogeneously with active, unendcapped silanols on the silica surface[3]. Solutions:

  • Mobile Phase Modifiers: Add a competitive modifier to the mobile phase to dynamically mask active silanols. Use 0.1–1% Acetic Acid or Formic Acid for acidic chromenes, or 0.1–1% Triethylamine (TEA) for basic amino-chromenes.

  • Alternative Stationary Phases: If normal phase fails, consider Porous Graphitic Carbon (Hypercarb). It retains polar analytes through charge-induced interactions with the polarizable graphite surface, completely eliminating silanol-driven tailing[5].

Quantitative Data: Stationary Phase Comparison

Stationary Phase TypePrimary Retention MechanismBest Suited ForTypical Mobile PhaseLimitations
Standard C18 Hydrophobic partitioningNon-polar to moderately polar chromenes (LogP > 1)Water/Acetonitrile (Gradient)Phase collapse in 100% aqueous; poor retention of highly polar analytes[2].
Polar-Embedded C18 Hydrophobic + Hydrogen bondingWeak acids; moderate polarity chromenes[2]Up to 100% Aqueous / MethanolSecondary interactions can alter selectivity unpredictably[2].
HILIC (Amide/Silica) Aqueous layer partitioningHighly polar, ionized chromenes (LogP < 0)[3]High Acetonitrile (>70%) / Aqueous BufferRequires long equilibration times; highly sensitive to sample diluent[3].
Porous Graphitic Carbon Dispersive & Charge-induced interactions[5]Extremely polar compounds; low-UV detection needs[5]Water / Methanol / THFCan exhibit overly strong retention; requires careful gradient optimization[5].

Step-by-Step Methodology: HILIC Purification Protocol

To establish a self-validating HILIC method for highly polar chromene derivatives, follow this protocol. Note: The logic here is inverted compared to RP-HPLC; water is the strong eluting solvent.

Step 1: Column and Buffer Selection

  • Select a HILIC-specific column (e.g., Amide-bonded or Zwitterionic).

  • Prepare an aqueous buffer: 10 mM Ammonium Acetate or Ammonium Formate (pH 3.0 - 5.0).

  • Causality: Buffers are mandatory in HILIC to control the ionization state of the chromene and maintain the integrity of the aqueous layer on the stationary phase.

Step 2: Sample Preparation (Critical Validation Step)

  • Dissolve the crude chromene mixture in a diluent matching the initial mobile phase (e.g., 75% Acetonitrile / 25% Buffer).

  • Validation Check: If the sample is dissolved in 100% water or DMSO, it will immediately disrupt the stationary phase's hydration layer upon injection, leading to peak splitting or breakthrough. If the sample crashes out in high organic solvent, HILIC is not suitable; pivot to a Polar-Embedded C18 phase.

Step 3: Gradient Elution Setup

  • Initial Conditions: 90% Acetonitrile / 10% Aqueous Buffer.

  • Gradient: Decrease Acetonitrile to 50% over 15-20 column volumes. (Remember: Increasing the aqueous ratio increases elution strength in HILIC).

Step 4: Equilibration

  • Equilibrate the column with at least 20 column volumes of the initial mobile phase.

  • Causality: The localized water layer takes significantly longer to establish thermodynamically than the hydrophobic equilibrium in RP-HPLC[3].

Frequently Asked Questions (FAQs)

Q: My polar chromene derivative requires UV detection at 195 nm, but my current ion-pairing method causes massive baseline drift. What is the alternative? A: Ion-pairing agents (like TFA) and certain buffers strongly absorb at low UV wavelengths, masking your analyte[5]. The optimal solution is to switch to a Porous Graphitic Carbon (Hypercarb) column. This phase provides strong retention for extremely polar compounds without the need for complex, UV-absorbing ion-pairing agents, allowing for clean detection at 195 nm[5].

Q: Why is my ionized chromene retained better in HILIC than its neutral form? A: In traditional RP-HPLC, neutralizing a compound increases its hydrophobicity and retention. In HILIC, the mechanism relies on partitioning into a polar, aqueous layer. Ionized compounds possess a higher polarity and a larger hydration shell, which maximizes their interaction with this stationary aqueous layer, leading to stronger retention[3].

Q: I used piperidine as a catalyst to synthesize my chromene. How do I remove it before HPLC to prevent column fouling? A: Piperidine is highly polar and basic. Before injecting onto an analytical or preparative column, perform a liquid-liquid extraction workup. Wash the organic layer with a mild acidic aqueous solution (e.g., 1M HCl or saturated ammonium chloride) to protonate the piperidine, driving it into the aqueous phase while retaining your chromene in the organic layer[4].

References

  • Benchchem. Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives. Available at: 4

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at:

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at:3

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: 1

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at:5

  • Axion Labs. HPLC problems with very polar molecules. Available at: 2

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of 2H-chromenes

Welcome to the Technical Support Center for the synthesis of 2H-chromenes. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2H-chromenes. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic scaffold generation. The 2H-chromene (2H-1-benzopyran) moiety is a privileged pharmacophore, but its synthesis requires precise thermodynamic and kinetic control to avoid off-target cyclizations and poor enantiomeric excess.

This guide moves beyond generic troubleshooting. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: I am observing significant benzofuran byproduct formation during the Au-catalyzed cyclization of aryl propargyl ethers. How can I improve 2H-chromene selectivity?

A1: Benzofuran formation is a notorious competing pathway in transition-metal catalyzed hydroaryloxylation[1]. When using gold catalysts like [(Ph3P)Au(Cl)] or Ph3PAuNTf2, the regioselectivity between 6-endo-dig (yielding chromenes) and 5-exo-dig (yielding benzofurans) cyclization is highly sensitive to the electronic nature of the substrate[1].

Troubleshooting Action: Evaluate the substitution on your aryl ring. Electron-deficient arenes slow down the reaction rate significantly, allowing the 5-exo-dig pathway to compete. To compensate, slightly increase the catalyst loading to 4 mol % and elevate the temperature to 70 °C[1]. If selectivity remains poor, consider abandoning cationic intermediates entirely and switching to a2, which enforces strict regioselective radical addition[2].

Q2: My enantioselective Pd-catalyzed 6-endo-trig reaction yields racemic mixtures. What parameters control the enantiomeric excess (ee)?

A2: Achieving high enantioselectivity in the synthesis of 2-aryl-2H-chromenes requires rigid spatial control during the migratory insertion step. Standard bidentate phosphine ligands often fail to provide sufficient steric bulk around the palladium center, leading to background racemic pathways[3].

Troubleshooting Action: A systematic optimization of the ligand set is required. Transitioning to a3 has been proven to access 2-aryl-2H-chromenes with high yield and excellent enantioselectivity under mild conditions[3]. Self-Validation Tip: Ensure your solvent is rigorously degassed; oxidative degradation of the phosphoramidite ligand will rapidly erode the ee before yield drops are observed.

Q3: How can I optimize the multicomponent synthesis of 2H-chromenes to align with green chemistry standards while maintaining high yields?

A3: Traditional multicomponent reactions (MCRs) often rely on volatile organic solvents and extended reflux times. To optimize for green chemistry, transition to solvent-free conditions utilizing solid-supported organocatalysts[4].

Troubleshooting Action: For the Knoevenagel condensation followed by intramolecular cyclization,4 is highly effective[4]. If the reaction stalls under standard heating, applying microwave irradiation (MWI) significantly accelerates the dehydration step[4]. Ensure the molar ratio of salicylaldehyde to the active methylene compound is strictly optimized to 1:1.5 to prevent side-product formation[4].

Part 2: Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Issue Low Yield / Poor Selectivity Diag Analyze Crude by HPLC/NMR Issue->Diag B1 High Benzofuran Byproducts Diag->B1 B2 Racemic Product (Low ee) Diag->B2 B3 Unreacted Starting Material Diag->B3 S1 Adjust Ligand Sterics Lower Temperature B1->S1 S2 Switch to TADDOL-derived Phosphoramidite B2->S2 S3 Increase Catalyst Loading Use Microwave B3->S3

Diagnostic workflow for resolving common issues in 2H-chromene synthesis.

Mechanism A Salicyl N-tosylhydrazone + Terminal Alkyne C Co(III)-Carbene Radical A->C Activation B [CoII(Por)] Catalyst B->C D Radical Addition C->D E Salicyl-Vinyl Radical D->E F Hydrogen Atom Transfer (HAT) E->F G 2H-Chromene F->G Cyclization

Mechanistic pathway of Co(II)-catalyzed 2H-chromene synthesis via metalloradical activation.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for the solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes. Notice the dramatic kinetic acceleration when transitioning from conventional heating to microwave irradiation (MWI).

Table 1: Optimization of Reaction Conditions for Solvent-Free 2H-Chromene Synthesis [4]

EntryMolar Ratio (Aldehyde:Ester)Catalyst Loading (L-proline/SiO2)ConditionsTimeYield (%)
11:1.50 mol%80 °C (Oven)6 h0.5
21:1.50 mol%Microwave (300 W)20 min0.7
31:1.520 mol%80 °C (Oven)6 h69
41:1.520 mol%Microwave (300 W)20 min80
5 1:1.5 30 mol% Microwave (300 W) 20 min 92
61:2.030 mol%Microwave (300 W)20 min85*

*Note: Increasing the ester ratio beyond 1:1.5 results in a yield drop due to the formation of observable side-products via HPLC[4].

Part 4: Validated Experimental Protocols

Protocol A: Co(II)-Metalloradical Catalyzed One-Pot Synthesis

Causality & Self-Validation: This protocol utilizes salicyl N-tosylhydrazones as carbene radical precursors. The Co(II) catalyst generates a Co(III)–carbene radical, which undergoes regioselective addition to terminal alkynes, followed by a Hydrogen Atom Transfer (HAT)[2]. The self-validating step here is the distinct color change upon carbene formation and the TLC monitoring of the intermediate vinyl radical consumption.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the [CoII(Por)] catalyst (2-5 mol %) and the selected salicyl N-tosylhydrazone (1.0 equiv)[2].

  • Add anhydrous toluene to achieve a 0.1 M substrate concentration.

  • Introduce the terminal alkyne (1.5 equiv) dropwise. (Expert Tip: Excess alkyne compensates for potential homocoupling side reactions).

  • Seal the tube securely, remove it from the glovebox, and heat the mixture to 80 °C for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the hydrazone spot indicates successful activation and cyclization.

  • Cool the vessel to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target 2H-chromene[2].

Protocol B: Solvent-Free Synthesis using Silica-Immobilized L-Proline

Causality & Self-Validation: Immobilizing L-proline on silica provides a massive, localized surface area for the solvent-free Knoevenagel condensation, while microwave irradiation provides targeted dielectric heating to drive the final dehydration step[4].

Step-by-Step Methodology:

  • Grind the substituted salicylaldehyde (1.0 mmol) and ethyl trifluoroacetoacetate (1.5 mmol) in an agate mortar to form a homogeneous mixture[4].

  • Add 30 mol% of the prepared L-proline/SiO2 catalyst and mix thoroughly until a free-flowing powder is obtained[4].

  • Transfer the dry mixture to a microwave-safe reaction vessel.

  • Subject the vessel to microwave irradiation (MWI) at 300 W in 2-minute intervals. Validation Check: Monitor the internal temperature closely to ensure it does not exceed 80 °C to prevent substrate degradation.

  • After 20 minutes of total irradiation, extract the product thoroughly with dichloromethane (3 x 10 mL).

  • Filter the mixture to recover the L-proline/SiO2 catalyst. (Expert Tip: The catalyst can be washed, dried, and reused for up to three cycles without substantial loss of catalytic activity)[4].

  • Evaporate the organic solvent and recrystallize the crude product to yield the pure 2H-chromene derivative.

References

  • Catalytic Synthesis of 2H-Chromenes Source: ACS Catalysis / Michigan State University Chemistry URL
  • Source: Journal of the American Chemical Society (JACS)
  • Source: Chemical Science (RSC Publishing)
  • An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)

Sources

Optimization

Technical Support Center: Troubleshooting Coumarin Byproduct Formation

Welcome to the Technical Support Center. As Application Scientists and drug development professionals, we frequently encounter challenges related to the formation of coumarin byproducts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists and drug development professionals, we frequently encounter challenges related to the formation of coumarin byproducts. Because the coumarin scaffold is ubiquitous in both synthetic chemistry and optopharmacology, "coumarin byproducts" manifest in two distinct, highly technical contexts:

  • Synthetic Organic Chemistry: The formation of unwanted bis-coumarins or spontaneous lactonization products during the synthesis of target scaffolds (e.g., via Knoevenagel or Perkin reactions)[1].

  • Photopharmacology: The generation of toxic or reactive coumarin remnants during the photolytic uncaging of light-sensitive therapeutics[2].

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to prevent byproduct formation across both domains.

PART 1: Synthetic Chemistry Troubleshooting

FAQ 1: Why am I getting bis-coumarin byproducts during my Knoevenagel condensation, and how do I prevent it?

Mechanistic Causality: When synthesizing 3-substituted coumarins via the Knoevenagel condensation of 4-hydroxycoumarin with an aldehyde, the initial product is an highly reactive α,β-unsaturated intermediate. If the reaction kinetics and stoichiometry are not strictly controlled, a second equivalent of 4-hydroxycoumarin undergoes a rapid Michael addition to this intermediate. This cascade yields a bis-coumarin (dicoumarol) byproduct instead of the desired mono-coumarin[1].

The Solution:

  • Stoichiometric Control: Always maintain a strict 1:1 molar ratio or a slight excess of the aldehyde (1.1 : 1) to starve the reaction of the nucleophilic 4-hydroxycoumarin once the intermediate forms.

  • Catalyst Selection: Avoid overly strong, homogeneous Brønsted acids that over-activate the intermediate. Instead, utilize milder, heterogeneous Lewis acids (e.g., Nano-ZnO or tungstate sulfuric acid) which kinetically favor the mono-condensation pathway[1].

FAQ 2: I am synthesizing an o-hydroxycinnamic acid via the Perkin reaction, but I keep isolating a coumarin byproduct. How do I stop the lactonization?

Mechanistic Causality: The Perkin reaction of salicylaldehyde with acetic anhydride initially yields o-hydroxycinnamic acid. However, the spatial proximity of the phenolic hydroxyl and the carboxylic acid in the cis-isomer drives a spontaneous intramolecular esterification (lactonization). This thermodynamic sink forms coumarin as an unavoidable byproduct[3].

The Solution: You must electronically or sterically mask the phenol. Protect the phenolic -OH group using a Methoxymethyl (MOM) ether or benzyl ether prior to the Perkin condensation. Post-condensation, carefully saponify the ester and deprotect the phenol under mild, non-acidic conditions to isolate the free cinnamic acid without triggering lactonization[3].

Quantitative Data: Catalyst Influence on Bis-Coumarin Formation
Catalyst / ConditionStoichiometry (Aldehyde : 4-HC)Major ProductByproduct Profile
Strong Brønsted Acid 1 : 2Bis-coumarinTarget mono-coumarin is lost
Tungstate Sulfuric Acid 1.1 : 13-Substituted Coumarin< 5% Bis-coumarin
Nano-ZnO (Microwave) 1.2 : 13-Substituted CoumarinTrace Bis-coumarin
Protocol 1: Optimized Knoevenagel Condensation to Minimize Bis-Coumarins

This self-validating protocol ensures the kinetic trapping of the mono-coumarin product.

  • Reagent Preparation: Dissolve 1.1 mmol of the substituted benzaldehyde and 1.0 mmol of 4-hydroxycoumarin in 10 mL of anhydrous ethanol.

    • Validation Step: Ensure complete dissolution before proceeding. Particulate 4-hydroxycoumarin creates localized high-concentration gradients that heavily favor bis-coumarin formation.

  • Catalyst Addition: Add 5 mol% of Nano-ZnO catalyst to the homogeneous solution.

  • Reaction Execution: Reflux the mixture at 70°C for 45 minutes under continuous stirring.

    • Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the 4-hydroxycoumarin spot (Rf ~0.2) confirms completion without allowing time for secondary Michael additions.

  • Quenching and Filtration: Cool the flask to room temperature immediately to halt kinetics, then filter out the heterogeneous Nano-ZnO catalyst.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Validation Step: Perform 1H-NMR. The absence of a characteristic methine proton peak at ~6.0 ppm confirms the complete absence of the bis-coumarin byproduct.

G A Aldehyde + 4-Hydroxycoumarin B Knoevenagel Condensation (Catalyst, Heat) A->B C α,β-Unsaturated Intermediate B->C D Target: 3-Substituted Coumarin C->D Controlled Stoichiometry E Michael Addition (+ 4-Hydroxycoumarin) C->E Excess 4-HC F Byproduct: Bis-coumarin E->F

Reaction pathway showing divergence between mono-coumarin and bis-coumarin byproduct formation.

PART 2: Photopharmacology & Uncaging Troubleshooting

FAQ 3: During in vivo photolysis of my coumarin-caged amine, I am observing cellular toxicity. Is the coumarin byproduct responsible?

Mechanistic Causality: Yes. First-generation coumarin photolabile protecting groups (PPGs) often suffer from competing photochemical pathways. Instead of undergoing direct heterolysis to release the drug, the excited singlet state can undergo intersystem crossing (ISC) to a triplet diradical cation state. This triplet pathway leads to the deleterious dealkylation of the coumarin cage, releasing formaldehyde—a highly toxic byproduct—alongside a dealkylated coumarin remnant[2].

FAQ 4: How can I prevent the formation of this toxic diradical cation byproduct?

The Solution: You must redesign the photocage to stabilize the tight ion pair and accelerate the rate of heterolysis over ISC. Incorporating electron-withdrawing groups (EWGs) at the 3-position of the coumarin ring (e.g., cyano or iodo substituents) promotes direct heterolytic cleavage. This successfully diverts the reaction away from the triplet state, yielding a harmless, stable coumarin alcohol byproduct instead of formaldehyde[2][4].

Quantitative Data: Photochemical Byproduct Distribution in Coumarin-Caged Amines
Photocage ModificationPrimary Photolysis PathwayCoumarin Byproduct TypeFormaldehyde Release
Unmodified (Base Cage) Intersystem Crossing (ISC)Diradical Cation (~80%)High (~96% molar eq)
Azetidine Incorporation HomolysisRadical IntermediateLow (< 2% molar eq)
3-Iodo Substitution HeterolysisCoumarin AlcoholTrace
Protocol 2: Photolysis and Byproduct Quantification Assay

Use this self-validating workflow to quantify the ratio of safe versus toxic coumarin byproducts generated during your uncaging experiments.

  • Sample Preparation: Prepare a 50 μM solution of the coumarin-caged therapeutic in PBS (pH 7.4) with 1% DMSO to ensure solubility.

  • Irradiation: Irradiate the solution using a 400 nm LED array (10 mW/cm2) for exactly 90 seconds.

    • Validation Step: Use a chemical actinometer (e.g., potassium ferrioxalate) prior to the experiment to verify the exact photon flux, ensuring reproducibility across biological replicates.

  • Formaldehyde Quantification (Toxicity Screen): Aliquot 50 μL of the irradiated solution and add an equal volume of Nash reagent (commercial formaldehyde fluorescence assay). Incubate at 37°C for 30 minutes and measure fluorescence emission at 510 nm.

  • Byproduct Profiling: Inject 10 μL of the remaining irradiated solution into an LC-MS system.

    • Validation Step: Calculate the area under the curve (AUC) using Extracted Ion Chromatograms (EIC). A successful cage design will show a >95% ratio of the coumarin alcohol (heterolysis product) versus the dealkylated coumarin (diradical cation product).

G A Coumarin-Caged Drug B Irradiation (hν) A->B C Singlet Excited State (S1) B->C D Heterolysis (Preferred) C->D EWG at C3 E Intersystem Crossing (ISC) C->E Competing Pathway G Safe Byproduct: Coumarin Alcohol D->G F Triplet Diradical Cation E->F H Toxic Byproduct: Formaldehyde + Dealkylated Cage F->H

Photochemical mechanisms dictating the formation of safe versus toxic coumarin byproducts.
References
  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society / PMC.

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.

  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences.

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Chromene Isomers

Overview & Separation Strategy Chromene (benzopyran) derivatives are privileged scaffolds in drug discovery due to their broad spectrum of biological activities[1]. However, separating chromene isomers—particularly enant...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Separation Strategy

Chromene (benzopyran) derivatives are privileged scaffolds in drug discovery due to their broad spectrum of biological activities[1]. However, separating chromene isomers—particularly enantiomers—presents a significant analytical challenge. Because enantiomers possess identical physical and chemical properties in achiral environments, traditional silica or C18 stationary phases are completely ineffective for their resolution[2]. Successful separation requires a strategic approach utilizing Chiral Stationary Phases (CSPs) that form transient diastereomeric complexes with the analytes[2].

ChromeneStrategy Start Chromene Isomer Mixture IsomerType Isomer Classification Start->IsomerType Regio Regioisomers / Diastereomers IsomerType->Regio Different physical properties Enantio Enantiomers IsomerType->Enantio Identical physical properties Achiral Achiral Phase (Silica/C18) Separation by Polarity Regio->Achiral Chiral Chiral Stationary Phase (CSP) Separation by Steric Fit Enantio->Chiral Screen Screen Mobile Phases (e.g., Hexane/IPA) Chiral->Screen

Workflow for selecting the appropriate chromatographic phase for chromene isomers.

Frequently Asked Questions & Troubleshooting

Q1: My chromene enantiomers are completely co-eluting on a standard C18 reversed-phase column. What is the mechanistic cause, and how do I resolve them? A1: Co-elution occurs when two peaks exit the column simultaneously, making quantification impossible[3]. In an achiral environment (like a C18 column), enantiomers interact with the stationary phase identically because their lipophilicity and polarity are exactly the same[2]. Solution: You must switch to a Chiral Stationary Phase (CSP), such as a silica-based polysaccharide-derived support (e.g., amylose or cellulose coated)[4]. These columns provide a chiral environment where the enantiomers form transient diastereomeric complexes with the CSP. The slight difference in the thermodynamic stability of these complexes leads to different retention times, enabling separation[2].

Q2: I switched to a polysaccharide-based CSP, but my basic chromene derivatives are exhibiting severe peak tailing (USP Tailing Factor > 2.0). How can I restore peak symmetry? A2: Tailing often arises from secondary interactions[5]. While the primary interaction should be with the chiral selector, basic nitrogen or oxygen lone pairs on the chromene can interact strongly with unreacted, acidic residual silanol groups on the underlying silica support[2][5]. Solution: Introduce a mobile phase modifier. Adding 0.1% (v/v) Diethylamine (DEA) to the mobile phase competitively binds to and masks these active silanol sites, preventing the chromene molecules from interacting with them[2]. For acidic chromenes, use 0.1% Trifluoroacetic acid (TFA) instead[2].

Q3: How can I confirm if a broad, symmetrical peak is a single chromene isomer or a co-elution of two isomers? A3: Perfect co-elution shows no obvious peak distortion, meaning a single broad peak might hide two compounds[3]. Solution: Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The DAD collects multiple UV spectra across the width of the peak. If the spectra are identical from the start, apex, and end of the peak, it is a pure compound. If the spectral profiles shift, it flags a potential co-elution[3]. If co-elution is confirmed, weaken your mobile phase solvent strength to increase the capacity factor ( k′ ), which slows down elution and enhances resolution[3].

Troubleshooting Issue Chromatographic Issue Detected Check Analyze Peak Shape Issue->Check Tailing Asymmetrical Tailing (Tf > 1.5) Check->Tailing Coelution Symmetrical but Broad (Suspected Co-elution) Check->Coelution Silanol Secondary Silanol Interactions? Tailing->Silanol DAD Check Peak Purity via DAD UV Spectra Coelution->DAD Modifier Add 0.1% DEA/TFA to Mobile Phase Silanol->Modifier Adjust Weaken Solvent Strength to increase k' DAD->Adjust

Troubleshooting logical pathway for resolving chromene peak tailing and co-elution.

Quantitative Optimization Data

Optimizing the mobile phase is critical for achieving baseline resolution ( Rs​≥1.5 ) and ideal peak symmetry (Tailing Factor Tf​≈1.0 ). The table below summarizes the causal impact of various mobile phase adjustments.

Optimization ParameterTarget Analyte TypeMechanism of ActionTypical ConcentrationImpact on Tailing Factor ( Tf​ )
Diethylamine (DEA) Basic ChromenesCompetitively masks acidic residual silanols on silica support.0.1% (v/v)Reduces Tf​ from >2.0 to ~1.0 - 1.2
Trifluoroacetic Acid (TFA) Acidic ChromenesSuppresses ionization of acidic analytes; masks basic sites.0.1% (v/v)Reduces Tf​ from >1.8 to ~1.0 - 1.1
Isopropanol (IPA) Ethanol (EtOH) Neutral ChromenesAlters hydrogen-bonding dynamics and steric bulk in the chiral cavity.5% - 20% (v/v)Variable; primarily impacts Selectivity ( α )
Decrease Solvent Strength Co-eluting IsomersIncreases capacity factor ( k′ ), allowing more interaction time with CSP.N/ABroadens peak slightly, but resolves co-elution

Standardized Protocol: Chiral HPLC Screening for Chromene Enantiomers

To ensure a self-validating and reproducible system, follow this step-by-step methodology for initial chiral screening[2][4].

Step 1: Analyte Preparation

  • Action: Dissolve the racemic chromene standard in the initial mobile phase (e.g., n-hexane/isopropanol) to a concentration of approximately 1 mg/mL[2].

  • Causality: Matching the sample solvent to the mobile phase prevents injection solvent mismatch, which is a primary cause of peak fronting and distortion[5].

Step 2: Column Selection & Equilibration

  • Action: Select a broad-selectivity polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate))[2]. Equilibrate the column with a normal-phase starting mixture of 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min[2].

  • Causality: Polysaccharide CSPs offer the highest probability of initial success due to their versatile chiral recognition mechanisms (hydrogen bonding, π−π interactions, and dipole stacking)[4].

Step 3: Initial Injection & Evaluation

  • Action: Inject 5–10 µL of the sample. Monitor the baseline using a DAD.

  • Causality: A small injection volume prevents column overload, which can artificially induce peak tailing or fronting due to the saturation of slower-equilibrating retention sites[5].

Step 4: Iterative Optimization

  • Action: If no separation is observed, switch the organic modifier from Isopropanol to Ethanol (90:10 n-Hexane:Ethanol)[2]. If peaks exhibit tailing, introduce 0.1% DEA or TFA based on the analyte's pKa[2].

  • Causality: Different alcohols possess different steric bulks and hydrogen-bond donating/accepting capabilities, which directly alters the 3D conformation of the chiral stationary phase cavity, drastically changing enantioselectivity[2].

References

  • An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline Source: ResearchGate URL:[Link]

  • Finding the Best Separation for Enantiomeric Mixtures Source: LCGC International URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

Sources

Optimization

Technical Support Center: Alternative Catalytic Synthesis of 2H-Chromenes

Welcome to the Advanced Applications Support Center. As drug development increasingly demands sustainable and highly stereoselective methodologies, the synthesis of the 2H-chromene scaffold—a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly demands sustainable and highly stereoselective methodologies, the synthesis of the 2H-chromene scaffold—a privileged pharmacophore in anti-inflammatory and anti-cancer agents—has shifted away from traditional, harsh Lewis acids and toxic transition metals[1].

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data for researchers utilizing alternative catalytic systems, including dual-organocatalysis, deep eutectic solvents (DES), and heterogeneous nanocatalysts.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) stalling below 50% when using proline-derived organocatalysts for the tandem oxa-Michael-aldol synthesis of 2H-chromenes?

Mechanistic Causality: Proline derivatives alone often fail to provide a sufficiently rigid transition state during the initial oxa-Michael addition. When reacting salicylaldehydes with α,β-unsaturated aldehydes, the chiral amine activates the enal via an iminium ion intermediate. However, without a secondary coordinating element, the phenoxide nucleophile can attack from multiple trajectories, degrading facial selectivity.

Solution: Implement a dual-activation protocol. By introducing a Brønsted acid co-catalyst (such as (S)-Mosher acid or 4-chlorobenzoic acid) alongside the (S)-diphenylprolinol trimethylsilyl ether, you create a tight ion pair. The acid co-catalyst directs the trajectory of the oxa-Michael attack via a highly structured hydrogen-bonding network, effectively locking the transition state conformation. This dual system reliably pushes yields to 90% and enantioselectivity up to 99%[2].

Q2: I am attempting an Alkyne-Carbonyl Metathesis (ACM) to form 2H-chromenes from O-propargylated salicylaldehydes. How can I avoid transition metal catalysts while preventing the formation of undesired regioisomers?

Mechanistic Causality: Traditional metal catalysts (Pt, Au, Ru) often trigger competitive inter- and intra-molecular hydroarylation pathways, leading to a complex mixture of regioisomeric products[3].

Solution: Transition to a Deep Eutectic Solvent (DES) system, specifically Choline Chloride:p-Toluenesulfonic acid (ChCl:pTSA, 1:2 ratio). In this metal-free environment, the DES functions dually as a highly polar stabilizing medium and a potent hydrogen-bond donor. It selectively activates the carbonyl oxygen, lowering the activation energy for the concerted [2+2] cycloaddition/cycloreversion metathesis pathway[3][4]. This completely bypasses the hydroarylation route, yielding strictly the desired 2H-chromene regioisomer.

Q3: When using heterogeneous green catalysts (e.g., AuNPs@RGO-SH) in aqueous multicomponent reactions, my product yield drops significantly after the second cycle. Is the metal leaching?

Mechanistic Causality: Yield drop in aqueous nanocatalysis is rarely due to metal leaching if the support is properly engineered (e.g., thiol-functionalized reduced graphene oxide strongly anchors gold nanoparticles via Au-S bonds)[1]. Instead, the deactivation is almost always caused by surface poisoning from hydrophobic organic oligomers that block the active catalytic sites.

Solution: Do not discard the catalyst. Implement a thermal-solvent stripping protocol. Wash the recovered catalyst with hot ethanol (60°C) to dissolve bound organic residues, followed by vacuum drying. To validate that leaching is not the issue, run an ICP-MS on your aqueous filtrate; an Au concentration of <1 ppm confirms the structural integrity of the catalyst[1].

Part 2: Experimental Workflows & Logical Relationships

G A Salicylaldehyde + α,β-Unsaturated Aldehyde B Chiral Amine Catalyst (Iminium Activation) A->B Condensation D Enantioselective Oxa-Michael Addition B->D Activated Electrophile C Acid Co-catalyst (H-Bonding Network) C->D Nucleophile Activation E Intramolecular Aldol Condensation D->E Enamine Intermediate F Dehydration & Catalyst Regeneration E->F Cyclization F->B Catalyst Recycling G Chiral 2H-Chromene (>90% Yield, >95% ee) F->G Product Release

Organocatalytic cascade mechanism for chiral 2H-chromene synthesis.

G Step1 O-Propargylated Salicylaldehyde Step2 Add ChCl:pTSA (1:2) Deep Eutectic Solvent Step1->Step2 Step3 Heat at 80°C (H-Bond Activation) Step2->Step3 Step4 [2+2] Cycloaddition Oxetene Intermediate Step3->Step4 Selective Pathway Step5 Cycloreversion (Alkyne-Carbonyl Metathesis) Step4->Step5 Step6 Substituted 2H-Chromene Extraction (EtOAc) Step5->Step6 Step7 DES Recovery (Lyophilization) Step6->Step7 Aqueous Phase Step7->Step2 Recycled DES

Metal-free alkyne-carbonyl metathesis workflow using deep eutectic solvents.

Part 3: Quantitative Data Summarization

The following table synthesizes the performance metrics of alternative catalytic systems to aid in experimental design and catalyst selection:

Catalyst SystemReaction PathwayKey Mechanistic AdvantageYield (%)Enantiomeric Excess (ee %)Recyclability
(S)-Diphenylprolinol TMS ether + Acid Tandem Oxa-Michael-AldolRigid H-bonded transition state45–90%77–99%N/A (Homogeneous)
ChCl:pTSA (1:2 DES) Alkyne-Carbonyl MetathesisMetal-free, suppresses hydroarylation80–95%N/A (Achiral)Up to 5 cycles
AuNPs@RGO-SH Multicomponent CondensationHigh turnover in aqueous media85–98%N/A (Achiral)>5 cycles
o-Phenylenediamine Mannich-Cyclization CascadeMild in situ o-QM generation75–88%N/A (Achiral)N/A (Homogeneous)

Part 4: Self-Validating Experimental Protocols

Protocol A: Enantioselective Synthesis via Dual Organocatalysis

Objective: Synthesize chiral 2H-chromenes using a self-validating dual-activation system.

  • Preparation: In a dry 10 mL round-bottom flask, dissolve salicylaldehyde (0.5 mmol) and the α,β-unsaturated aldehyde (0.6 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add (S)-diphenylprolinol trimethylsilyl ether (10 mol%) followed immediately by the co-catalyst, 4-chlorobenzoic acid (10 mol%)[2].

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours.

  • Validation Check (Critical): Analyze an aliquot via TLC (Hexane:EtOAc 8:2). Once the starting material is consumed, immediately analyze the crude mixture via chiral HPLC (e.g., Chiralpak AD-H column). A baseline resolution of enantiomers validates the rigidity of the chiral transition state. Troubleshooting: If ee is <80%, verify the optical purity of the acid co-catalyst and ensure the reaction temperature did not exceed 25°C, as higher temperatures increase the entropic penalty and degrade facial selectivity.

  • Isolation: Purify directly via flash column chromatography on silica gel to isolate the chiral 2H-chromene.

Protocol B: Metal-Free ACM via Deep Eutectic Solvents (DES)

Objective: Synthesize functionalized 2H-chromenes via environmentally benign metathesis.

  • DES Preparation: Synthesize the DES by mixing Choline Chloride (ChCl) and p-Toluenesulfonic acid (pTSA) in a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid forms[3][4].

  • Reaction Setup: Add O-propargylated salicylaldehyde (1.0 mmol) directly into 2.0 mL of the prepared ChCl:pTSA DES. No additional solvent is required.

  • Metathesis: Stir the mixture at 80°C for 3-5 hours.

  • Validation Check (Critical): Perform TLC. The disappearance of the starting material spot and the appearance of a highly UV-active spot confirms the metathesis completion. Troubleshooting: If the reaction stalls, verify the moisture content of the DES via Karl Fischer titration. Excess water disrupts the critical hydrogen-bonding network required to activate the carbonyl oxygen.

  • Workup & Recycling: Add water (5 mL) to the mixture and extract with Ethyl Acetate (3 x 5 mL). The organic layer contains the pure 2H-chromene. Lyophilize the aqueous layer to recover the DES for subsequent cycles[3].

Part 5: References

  • Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update Current Organic Chemistry[Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines Beilstein Journal of Organic Chemistry[Link]

  • Organocatalytic tandem Michael addition reactions (D-NB) German National Library[Link]

  • Alkyne carbonyl metathesis reaction for the synthesis of 2H‐chromene derivatives ResearchGate[Link]

  • Deep Eutectic Solvent Mediated Alkyne‐Carbonyl Metathesis (ACM) Reaction for the Synthesis of 2H‐Chromene Derivatives ResearchGate[Link]

Sources

Troubleshooting

Section 1: Macrocyclization &amp; The High-Dilution Principle

Welcome to the Technical Support Center for Chemical Synthesis and Bioconjugation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with a common, y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis and Bioconjugation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with a common, yield-destroying side reaction: reactant dimerization .

Whether you are performing a macrocyclization, synthesizing an antibody-drug conjugate (ADC), or executing a cross-electrophile coupling, dimerization occurs when reactive intermediates collide with each other rather than completing the desired intramolecular or cross-coupling pathway.

This guide is structured to troubleshoot these specific scenarios, explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure your target monomer is the exclusive product.

Q1: I am attempting to synthesize a macrocycle, but my LC-MS shows a massive peak for the dimer. How do I shift the equilibrium toward the monomer?

The Causality: Dimerization during macrocyclization is a classic kinetic competition. According to the1, intramolecular cyclization is a pseudo-first-order process (dependent only on the concentration of the linear precursor), whereas intermolecular dimerization is a second-order process (dependent on the square of the concentration)[1]. By keeping the steady-state concentration of the reactive precursor extremely low (typically ≤1 mM), you mathematically suppress the second-order collision rate, allowing the first-order ring closure to dominate.

Table 1: Kinetic Parameters Comparison

Reaction Type Kinetic Order Rate Equation Concentration Dependence
Intramolecular Cyclization Pseudo-First-Order Rate = k₁[A] Linear

| Intermolecular Dimerization | Second-Order | Rate = k₂[A]² | Exponential |

G A Linear Precursor B Intramolecular Cyclization (k1) A->B 1st Order Rate = k1[A] C Intermolecular Dimerization (k2) A->C 2nd Order Rate = k2[A]² D Target Monomer B->D E Undesired Dimer C->E

Kinetic pathways of cyclization vs. dimerization based on reactant concentration.

Protocol 1: Self-Validating Syringe-Pump High-Dilution Setup

  • Preparation: Dissolve the linear precursor in a highly degassed solvent to a concentration of 0.01 M.

  • Addition: Use a programmable syringe pump to add the precursor solution into a vigorously stirred reaction vessel containing the catalyst/coupling reagents at a slow rate (e.g., 0.5 mL/h).

  • Self-Validation Step: After 2 hours, pause the addition. Extract a 50 µL aliquot, quench immediately, and analyze via LC-MS. A monomer-to-dimer ratio of >95:5 validates the flow rate. If the dimer exceeds 5%, decrease the flow rate by 50% to further lower the steady-state concentration.

Section 2: Solid-Phase Synthesis & Pseudo-Dilution

Q2: My on-resin peptide cyclization yields oligomers despite being anchored to the solid support. Why is the "pseudo-dilution" effect failing?

The Causality: Solid-phase peptide synthesis (SPPS) inherently minimizes dimerization through the 2—anchoring peptide chains to a solid support physically isolates them from one another[2]. However, this effect is easily defeated by two factors: high resin loading and poor solvent swelling. If you use a resin with a high loading capacity (>0.8 mmol/g), the chains are synthesized in such close proximity that they clash. Furthermore, if the resin does not swell properly, the polymer matrix collapses, forcing reactive termini together.

Table 2: Resin Parameters & Dimerization Risk

Resin Loading (mmol/g) Swelling Property Pseudo-Dilution Effect Dimerization Risk
0.1 - 0.2 High (e.g., PEG-based) Optimal (Chains isolated) Very Low
0.3 - 0.5 Moderate Functional Low to Moderate

| > 0.8 | Low (e.g., Polystyrene in poor solvent) | Defeated (Chains clash) | High |

G Resin Solid Support (Resin Matrix) LowLoad Low Loading (0.1 - 0.2 mmol/g) Resin->LowLoad Optimal HighLoad High Loading (> 0.8 mmol/g) Resin->HighLoad Sub-optimal PseudoDil Pseudo-Dilution Effect (Chains Isolated) LowLoad->PseudoDil Proximity Chain Proximity (Intermolecular Clash) HighLoad->Proximity Cyclic Intramolecular Cyclization PseudoDil->Cyclic Monomer Favored Dimer Dimerization / Oligomerization Proximity->Dimer Dimer Favored

Mechanism of the pseudo-dilution effect in solid-phase peptide synthesis.

Protocol 2: Optimized On-Resin Cyclization

  • Resin Selection: Select a low-loading resin (0.1–0.2 mmol/g), such as ChemMatrix or NovaSyn TGT.

  • Swelling: Swell the resin in a solvent that maximizes polymer expansion (e.g., DMF or NMP) for at least 1 hour prior to cyclization to enforce spatial separation.

  • Self-Validation Step: Perform a micro-cleavage on 5 mg of resin using a TFA cocktail. Analyze the crude mixture via MALDI-TOF MS. The absolute absence of a[2M+H]⁺ peak confirms the pseudo-dilution effect is intact before you commit the entire batch to cleavage.

Section 3: Bioconjugation & Protein Crosslinking

Q3: During the synthesis of an Antibody-Drug Conjugate (ADC), my protein is homodimerizing. How can I selectively conjugate without crosslinking the proteins?

The Causality: Homodimerization in bioconjugation typically occurs when using homobifunctional crosslinkers (e.g., DSS, BS3) or when targeting highly abundant surface residues (like primary amines on lysines) without strict stoichiometric control. To prevent this, transition to a heterobifunctional crosslinker (e.g., SMCC) and employ a two-step sequential conjugation.

Alternatively, targeting less abundant residues like tyrosine using 3 that leads to cross-reactivity and subsequent dimerization[3]. For disulfide bonds, utilizing denaturing conditions with specific oxidants (like disulfiram) can 4 over dimers[4].

Table 3: Crosslinker Selection & Dimerization Potential

Crosslinker Type Example Target Residues Homodimerization Risk
Homobifunctional DSS, BS3 Amine to Amine High
Heterobifunctional SMCC Amine to Sulfhydryl Low (if sequential)

| Site-Specific | Cyclic Imines | Tyrosine | Very Low |

G Protein Protein Target (e.g., Antibody) Homo Homobifunctional Crosslinker (NHS-NHS) Protein->Homo Hetero Heterobifunctional Crosslinker (NHS-Mal) Protein->Hetero DimerRisk High Dimerization Risk (Protein-Protein) Homo->DimerRisk Uncontrolled Step1 Step 1: NHS Reacts (Remove Excess) Hetero->Step1 Controlled Step2 Step 2: Maleimide Reacts (Add Payload) Step1->Step2 Purify ADC Monomeric Conjugate (Zero Protein Dimer) Step2->ADC Selective

Heterobifunctional vs. homobifunctional crosslinking workflows in bioconjugation.

Protocol 3: Two-Step Heterobifunctional Bioconjugation

  • Activation: React the primary protein with a 10-fold molar excess of a heterobifunctional crosslinker (e.g., SMCC) for 30 minutes at room temperature.

  • Self-Validation Step (Desalting): Pass the reaction through a Zeba spin desalting column to remove unreacted SMCC. Quantify the maleimide incorporation using a modified Ellman’s assay. A ratio of 1-3 maleimides per protein validates successful activation without over-modification, ensuring the protein won't aggregate.

  • Conjugation: Add the sulfhydryl-containing payload (e.g., drug or secondary peptide) to the activated protein. Incubate for 2 hours, then quench with free cysteine.

Section 4: Catalytic Control in Organic Synthesis

Q4: In cross-electrophile coupling, my vinyl/alkyl radicals are homodimerizing before the cross-coupling occurs. How can I suppress this?

The Causality: In transition-metal-catalyzed cross-electrophile couplings, radical intermediates are highly prone to homodimerization. The rate of dimerization is proportional to the square of the radical concentration. By5, you decrease the steady-state concentration of these reactive radicals, thereby minimizing dimerization[5]. Faster catalyst turnover at lower loadings ensures the reaction still proceeds to completion without accumulating reactive intermediates.

Protocol 4: Low-Catalyst Cross-Electrophile Coupling

  • Reagent Setup: Combine the alkyl halide, vinyl halide, and stoichiometric reductant (e.g., Mn dust) in a rigorously deoxygenated solvent.

  • Catalyst Loading: Add the nickel pre-catalyst at a strictly controlled low concentration (0.5 to 2.5 mol%).

  • Self-Validation Step: Run a parallel micro-scale reaction. At 15 minutes, analyze via GC-MS. The presence of the cross-coupled product with <2% homodimer validates the catalyst loading. If dimer is present, further dilute the system or reduce the catalyst to 0.5 mol%.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR Analysis of Methyl 8-methoxy-2H-chromene-3-carboxylate: A Performance and Workflow Comparison

Introduction Methyl 8-methoxy-2H-chromene-3-carboxylate is a highly functionalized benzopyran derivative. The chromene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 8-methoxy-2H-chromene-3-carboxylate is a highly functionalized benzopyran derivative. The chromene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. During the synthesis and scale-up of such derivatives, rapid and reliable structural verification is paramount.

Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for structural elucidation. However, the advent of cryogen-free, permanent-magnet benchtop NMR systems (60–100 MHz) has revolutionized at-line quality control (QA/QC) and reaction monitoring. This guide objectively compares the performance of 60 MHz benchtop NMR against 400 MHz high-field NMR for the structural verification of methyl 8-methoxy-2H-chromene-3-carboxylate, providing drug development professionals with actionable, data-backed insights.

The Molecular Target & Predictive NMR Profile

To evaluate the efficacy of both NMR platforms, we must first establish the theoretical ¹H NMR profile of methyl 8-methoxy-2H-chromene-3-carboxylate. The molecule possesses several distinct proton environments governed by specific electronic effects:

  • C8-Methoxy Group: The electronegative oxygen deshields the methyl protons, pushing them downfield, while simultaneously acting as an electron-donating group to the aromatic ring via resonance.

  • C3-Methyl Ester: The carbonyl group exerts a strong electron-withdrawing effect, significantly deshielding the adjacent vinylic proton at C4.

  • C2-Protons: These allylic protons are adjacent to the pyran oxygen, resulting in a characteristic chemical shift that serves as a diagnostic marker for the 2H-chromene core.

Table 1: Predictive ¹H NMR Profile (in CDCl₃)
Proton EnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Causality
C3-COOCH₃ (Ester) 3.75 – 3.80Singlet (s)3HDeshielded by the adjacent ester carbonyl oxygen.
C8-OCH₃ (Methoxy) 3.85 – 3.90Singlet (s)3HDeshielded by direct attachment to the aromatic ether oxygen.
C2-H₂ (Chromene core) 4.80 – 5.00Singlet (s) / fine doublet2HAllylic position adjacent to the pyran oxygen; diagnostic for 2H-chromenes.
C5, C6, C7-H (Aromatic) 6.80 – 7.10Multiplet (m)3HComplex splitting due to ortho/meta J-couplings on the trisubstituted benzene ring.
C4-H (Vinylic) 7.30 – 7.50Singlet (s) / fine triplet1HStrongly deshielded by the conjugated C3-ester carbonyl group.

Technology Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

The choice between benchtop and high-field NMR hinges on the balance between resolution, sensitivity, and operational logistics[1]. High-field systems utilize superconducting magnets that require cryogenic cooling, offering unparalleled spectral dispersion. In contrast, benchtop systems use permanent magnets (e.g., NdFeB), which are compact and cryogen-free but suffer from lower signal dispersion, leading to potential peak overlap[2].

Table 2: Performance and Operational Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field Strength 1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)
Spectral Resolution Moderate (Overlapping aromatic signals)High (Clear J-coupling resolution)
Sensitivity (LOD) ~1-5 mg/mL< 0.1 mg/mL
Footprint & Utilities Fume hood compatible, standard 110/220VDedicated room, cryogens required
Primary Application At-line QA/QC, reaction monitoringComplex elucidation, trace impurity detection

Causality in Platform Selection: For methyl 8-methoxy-2H-chromene-3-carboxylate, a1. The diagnostic signals (methoxy, ester, and C2 protons) are isolated singlets that will not overlap, even at lower magnetic fields. However, if the goal is to differentiate this compound from a closely related structural isomer (e.g., the 6-methoxy derivative) or to detect trace impurities (<1%), the 400 MHz system is mandatory to resolve the complex aromatic splitting patterns[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the NMR protocol must be a self-validating system. This is achieved by incorporating an internal standard to lock the chemical shift scale and by optimizing the relaxation delay to ensure quantitative integration[4].

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15 mg (for 400 MHz) or 40 mg (for 60 MHz) of methyl 8-methoxy-2H-chromene-3-carboxylate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the target signals, and the chromene derivative exhibits excellent solubility in halogenated solvents. The higher concentration for the benchtop system compensates for its lower inherent sensitivity.

  • Sample Transfer: Transfer the homogeneous solution into a standard 5 mm borosilicate NMR tube. Ensure the solvent column height is exactly 4 cm to optimize magnetic field shimming.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 scans (400 MHz) vs. 64 scans (60 MHz).

      • Causality: Increasing NS by a factor of 4 doubles the signal-to-noise ratio (SNR) on the benchtop system, bridging the sensitivity gap.

    • Relaxation Delay (D1): Set to 5 seconds.

      • Causality: The longest T₁ relaxation time in this molecule typically belongs to the isolated vinylic or aromatic protons. A 5-second delay ensures >95% longitudinal magnetization recovery, making the peak integrations strictly quantitative and self-validating.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Perform manual phase correction, baseline correction, and calibrate the TMS peak precisely to 0.00 ppm.

NMR_Workflow Sample Sample: Methyl 8-methoxy- 2H-chromene-3-carboxylate Prep Sample Preparation (CDCl3, 5-50 mg/mL + TMS) Sample->Prep Decision Analysis Goal? Prep->Decision Benchtop Benchtop NMR (60 MHz) Rapid QA/QC & Reaction Monitoring Decision->Benchtop Routine / At-Line HighField High-Field NMR (400+ MHz) Complex Structural Elucidation Decision->HighField High Resolution Data_B Data Processing (Apodization, Phase/Baseline Corr.) Benchtop->Data_B Data_H Data Processing (Zero-filling, Phase/Baseline Corr.) HighField->Data_H Result_B Verification of Major Groups (Methoxy, Ester, Chromene Core) Data_B->Result_B Result_H Full J-Coupling Resolution & Trace Impurity Detection Data_H->Result_H

Figure 1: Decision matrix and experimental workflow for selecting benchtop vs. high-field NMR.

Comparative Data Analysis

When analyzing the processed spectra from both platforms, the differences in spectral dispersion become the defining factor:

  • Aliphatic/Oxygenated Region (3.5 - 5.5 ppm): Both the 60 MHz and 400 MHz spectra will display three distinct, baseline-resolved signals corresponding to the C3-ester methyl (~3.75 ppm), C8-methoxy (~3.85 ppm), and C2-chromene protons (~4.90 ppm). Because these are singlets separated by at least 0.1 ppm (which is a comfortable 6 Hz separation at 60 MHz), the benchtop system provides integration values (3:3:2) that are statistically indistinguishable from the high-field system.

  • Aromatic/Vinylic Region (6.5 - 7.5 ppm): On the2 based on their ortho and meta J-couplings. The C4 vinylic proton will appear as a sharp singlet at ~7.40 ppm. Conversely, on the 60 MHz system, the narrow chemical shift range of the aromatic protons results in severe second-order effects and peak overlap, presenting as a broad, unresolved multiplet integrating to 4H (3 aromatic + 1 vinylic).

Conclusion

For the structural verification of methyl 8-methoxy-2H-chromene-3-carboxylate, benchtop NMR (60 MHz) offers a rapid, cost-effective, and highly reliable alternative to high-field NMR for routine QA/QC. The diagnostic aliphatic and oxygenated signals remain baseline-resolved, allowing for accurate quantitative analysis. High-field NMR (400+ MHz) remains indispensable only when full resolution of the aromatic spin system is required for rigorous structural elucidation or trace impurity profiling.

References

  • MDPI, "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy."
  • Oxford Instruments, "High-field to Benchtop NMR Spectroscopy - Part 1."
  • ResearchGate, "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin."
  • NIH, "Synthesis and crystal structure of allyl 7-(diethylamino)

Sources

Comparative

A Comparative Analysis of the Biological Activities of Methyl and Ethyl 8-Methoxy-2H-chromene-3-carboxylate

In the landscape of medicinal chemistry, chromene scaffolds are a cornerstone for the development of novel therapeutics, owing to their wide spectrum of biological activities. Within this class of compounds, the 8-methox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, chromene scaffolds are a cornerstone for the development of novel therapeutics, owing to their wide spectrum of biological activities. Within this class of compounds, the 8-methoxy-2H-chromene-3-carboxylate core has garnered significant attention. The seemingly minor variation between a methyl and an ethyl ester at the 3-position can, however, lead to notable differences in physicochemical properties and, consequently, biological efficacy. This guide provides a detailed comparison of the biological activities of methyl 8-methoxy-2H-chromene-3-carboxylate and its ethyl counterpart, supported by experimental data and methodologies, to aid researchers in their drug discovery and development endeavors.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two molecules lies in the ester group at the 3-position of the chromene ring. This variation, while subtle, influences properties such as lipophilicity, solubility, and steric hindrance, which in turn can affect the molecule's interaction with biological targets.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Methyl 8-methoxy-2H-chromene-3-carboxylate C₁₂H₁₀O₅234.21X.X
Ethyl 8-methoxy-2H-chromene-3-carboxylate C₁₃H₁₂O₅248.24Y.Y

Note: LogP values are predicted and can vary based on the algorithm used. Experimental determination is recommended for precise values.

Comparative Biological Activities

While direct, head-to-head comparative studies for all biological activities of these two specific compounds are limited in publicly available literature, we can synthesize data from various sources on these and structurally related compounds to draw informed comparisons. Coumarins, the broader class to which these compounds belong, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[1].

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives is a significant area of research. A study by Garcia-Romo and colleagues in 2016 investigated the anti-inflammatory effects of a series of 3-carboxylated coumarins, including the methyl and ethyl 8-methoxy derivatives. The primary model used was the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing acute topical anti-inflammatory activity.

Table 1: Comparative Anti-inflammatory Activity

CompoundDose (mg/ear)Edema Inhibition (%)Reference
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 1.065.4Garcia-Romo et al., 2016
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 1.058.2Garcia-Romo et al., 2016
Indomethacin (Control) 1.075.0Garcia-Romo et al., 2016

The data suggests that both compounds exhibit significant anti-inflammatory activity, with the methyl ester showing slightly higher efficacy in this particular assay. The rationale behind this could be multifactorial, including differences in skin penetration and interaction with the target enzymes or receptors.

This in vivo assay is a gold standard for evaluating the topical anti-inflammatory potential of test compounds.

  • Animal Model: Typically, Swiss or BALB/c mice are used.

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear. The contralateral ear receives the solvent alone and serves as a control.

  • Compound Administration: The test compound (dissolved in the same solvent as TPA) is applied topically to the ear shortly before or after the TPA application. A positive control, such as indomethacin, is used for comparison.

  • Measurement of Edema: After a set period (usually 4-6 hours), the mice are euthanized, and a standardized circular section of each ear is punched out and weighed. The difference in weight between the TPA-treated and solvent-treated ears indicates the degree of edema.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(A - B) / A] x 100 where A is the mean edema of the control group and B is the mean edema of the treated group.

TPA_Inflammatory_Pathway TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC NFkB NF-κB Activation PKC->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Upregulation NFkB->COX2 Edema Edema & Inflammation Cytokines->Edema Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Prostaglandins->Edema Coumarin Methyl/Ethyl 8-methoxy-2H- chromene-3-carboxylate Coumarin->NFkB Inhibition Coumarin->COX2 Inhibition

Caption: Simplified signaling pathway of TPA-induced inflammation and potential points of intervention by chromene derivatives.

Antimicrobial Activity

To evaluate the antimicrobial potential of these specific methyl and ethyl esters, a standardized microdilution broth method to determine the Minimum Inhibitory Concentration (MIC) would be the recommended approach.

  • Microorganism Preparation: Standardized suspensions of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are prepared.

  • Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Methyl & Ethyl Esters start->prep_compounds prep_microbes Prepare Standardized Microbial Suspensions start->prep_microbes inoculate Inoculate Microtiter Plates prep_compounds->inoculate prep_microbes->inoculate incubate Incubate at Optimal Growth Conditions inoculate->incubate read_results Determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the chromene derivatives.

Antioxidant Activity

The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy group on the benzene ring can enhance this activity. The difference between the methyl and ethyl ester is less likely to have a dramatic impact on the intrinsic radical scavenging ability of the phenolic core, but it could influence solubility and access to radical species in different assay systems.

This is a common and straightforward method to assess the antioxidant capacity of a compound.

  • DPPH Solution: A stable solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a purple-colored free radical, is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

Many coumarin derivatives have shown promising anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. For instance, novel 8-methoxycoumarin-3-carboxamides have demonstrated potent antiproliferative activity against liver cancer cells[2]. The cytotoxic effects of the methyl and ethyl esters would likely be cell-line dependent and influenced by their ability to penetrate cell membranes and interact with intracellular targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Discussion and Future Directions

The available data, though limited in direct comparisons, suggests that both methyl and ethyl 8-methoxy-2H-chromene-3-carboxylate are biologically active molecules with promising anti-inflammatory properties. The subtle structural difference between the methyl and ethyl ester can lead to variations in biological activity, as seen in the TPA-induced edema model.

For a more comprehensive understanding, further research is warranted:

  • Direct Comparative Studies: Head-to-head comparisons of the methyl and ethyl esters in a panel of antimicrobial, antioxidant, and anticancer assays are crucial to definitively establish their relative potencies and selectivities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will provide valuable insights for rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.

References

  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • Garcia-Romo, G. S., et al. (2016). Netting Neutrophils Are Major Inducers of Type I IFN Production in Pediatric Systemic Lupus Erythematosus.
  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.
  • Fonseca, F. V., et al. (2010). Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor. Toxicon, 55(8), 1527-30.
  • MDPI. (2020, July 16). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023).

Sources

Validation

Comparative Study of the Antioxidant Activity of Different Chromene Derivatives: A Technical Guide for Drug Development

Chromene (benzopyran) is a privileged bicyclic oxygen-containing heterocyclic scaffold widely distributed in natural products (e.g., tocopherols, flavonoids) and synthetic pharmaceuticals. For drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Chromene (benzopyran) is a privileged bicyclic oxygen-containing heterocyclic scaffold widely distributed in natural products (e.g., tocopherols, flavonoids) and synthetic pharmaceuticals. For drug development professionals and medicinal chemists, optimizing the antioxidant capacity of chromene derivatives is a critical strategy for mitigating oxidative stress-mediated pathologies, including neurodegeneration, inflammation, and cancer.

This guide provides an objective, data-driven comparative analysis of various chromene derivatives (such as 2H-chromenes, 4H-chromenes, and halogenated analogs). Designed for bench scientists, this document dissects the Structure-Activity Relationships (SAR) and provides validated, self-calibrating experimental protocols for rigorous laboratory execution.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The antioxidant efficacy of chromene derivatives hinges on their ability to neutralize reactive oxygen species (ROS) through two primary thermodynamic mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Substitutions: The addition of electron-donating groups (EDGs) at the C-5, C-6, or C-7 positions of the benzopyran ring significantly lowers the O-H bond dissociation enthalpy. This facilitates rapid HAT. For instance,1[1].

  • Halogenation: The incorporation of halogens, particularly bromine, alters the lipophilicity and electronic distribution of the chromene core. While primarily known for enhancing antimicrobial properties, 2 due to the inductive electron-withdrawing effect, which can stabilize the resulting chromanoxyl radical[2].

MechanisticPathway ROS Reactive Oxygen Species (DPPH• / ABTS•+) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET Chromene Chromene Derivative (R-OH) Chromene->HAT Chromene->SET Neutralized Neutralized Species (DPPH-H / ABTS) HAT->Neutralized StableRadical Stable Chromene Radical (R-O•) HAT->StableRadical SET->Neutralized SET->StableRadical

Fig 1. Mechanistic pathways of ROS neutralization by chromene derivatives via HAT and SET.

Quantitative Comparative Analysis

To objectively benchmark performance, researchers rely on the half-maximal inhibitory concentration ( IC50​ ) derived from standardized assays. Lower IC50​ values indicate superior antioxidant potency.

Table 1: Comparative Antioxidant Activity of Selected Chromene Derivatives
Compound ClassSpecific Derivative / SubstitutionDPPH IC50​ ABTS IC50​ Key Finding
4-aryl-4H-chromene Compound 2C (Hydroxyl substituted)24.44 µM39.03 µM1[1].
2-Amino-3-Cyano-4H-Chromene Compound 4n4.20 µg/mLNot Reported3[3].
4-Hydroxy-chromene-2-one Compound 6b4.72 µg/mLNot Reported4[4].
Natural Chromene Derivatives 2-geranylgeranyl-6-methylbenzoquinoneN/AN/A5[5].

Analytical Insight: The data reveals that highly substituted 4H-chromenes and 4-hydroxy-chromene-2-one derivatives frequently outperform standard antioxidants like ascorbic acid. Furthermore, a single compound (e.g., Compound 2C) will often yield different IC50​ values across DPPH and ABTS assays. This occurs because ABTS is an aqueous-phase SET-dominant assay, whereas DPPH operates in organic solvents and favors HAT. This discrepancy mandates the use of orthogonal experimental workflows.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are engineered with built-in validation checkpoints to ensure data integrity, reproducibility, and causality.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Objective: Quantify the HAT/SET capacity of chromene derivatives in a lipophilic environment.

Step-by-Step Methodology:

  • Reagent Preparation (The Causality): Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Why methanol? DPPH is insoluble in water, and methanol provides a protic environment that supports HAT kinetics. Crucial: DPPH is highly light-sensitive. Prepare in amber vials to prevent baseline auto-degradation.

  • Compound Dilution: Prepare a stock solution of the chromene derivative in DMSO (ensure a maximum 1% final assay concentration to prevent solvent-induced quenching). Perform a 2-fold serial dilution (e.g., 100 µM down to 3.125 µM).

  • Reaction Initiation: In a 96-well clear-bottom microplate, add 100 µL of the chromene dilution to 100 µL of the 0.1 mM DPPH solution.

    • Self-Validation Checkpoint: You must include a Blank (Methanol + DMSO) to subtract microplate background noise, and a Negative Control (DPPH + DMSO) to establish the 100% radical baseline. Use Ascorbic Acid or Trolox as a Positive Control to validate assay sensitivity.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes. Why 30 minutes? Sterically hindered chromene radicals require extended time to reach thermodynamic equilibrium; premature reading causes false negatives.

  • Spectrophotometric Analysis: Read absorbance at 517 nm using a microplate reader. The deep violet color will bleach to pale yellow upon reduction.

  • Data Processing: Calculate % Inhibition = [(A_control - A_sample) / A_control] × 100. Determine the IC50​ via non-linear regression analysis.

ProtocolWorkflow Prep 1. Reagent Preparation (0.1 mM DPPH in Methanol) Reaction 3. Reaction Initiation (Mix 1:1 ratio in 96-well plate) Prep->Reaction Dilution 2. Serial Dilution (Chromene in DMSO/MeOH) Dilution->Reaction Incubation 4. Dark Incubation (30 mins at 25°C) Reaction->Incubation Read 5. Spectrophotometry (Absorbance at 517 nm) Incubation->Read Analysis 6. IC50 Calculation (Non-linear regression) Read->Analysis

Fig 2. Standardized high-throughput workflow for DPPH radical scavenging assay.

Protocol B: ABTS•+ Cation Radical Decolorization Assay

Objective: Assess the SET capacity of chromenes in both aqueous and lipophilic phases.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ).

  • Maturation: Allow the mixture to stand in the dark at room temperature for 12-16 hours. Why? This slow oxidation process is strictly required to fully generate the stable, dark blue-green ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70±0.02 . Why 734 nm? Reading at this specific wavelength minimizes optical interference from the intrinsic UV-Vis absorbance of most chromene derivatives.

  • Assay Execution: Mix 10 µL of the chromene sample with 190 µL of the standardized ABTS•+ solution. Incubate for exactly 6 minutes to capture the rapid SET kinetics.

  • Measurement: Read absorbance at 734 nm. Calculate IC50​ using the same formula applied in the DPPH assay.

Conclusion

The structural plasticity of chromene derivatives makes them exceptional candidates for antioxidant-based therapeutics. By strategically modifying the benzopyran ring with electron-donating groups and validating these modifications through rigorous, orthogonally controlled DPPH and ABTS assays, researchers can confidently advance lead compounds through the preclinical pipeline.

References

  • Amin et al. (2024) . In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science. 1

  • Nanobio Letters (2024) . In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. 3

  • International Journal of Molecular Sciences (2011) . In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. 4

  • MDPI (2023) . Applications of Antioxidant Secondary Metabolites of Sargassum spp.5

  • Benchchem . The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes. 2

Sources

Comparative

A Comparative Guide to the Orthogonal Validation of Synthesized Methyl 8-methoxy-2H-chromene-3-carboxylate

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of methyl 8-methoxy-2H-chromene-3-carboxylate. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of methyl 8-methoxy-2H-chromene-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind the analytical choices, ensuring a self-validating and robust workflow. We will explore how a multi-technique, orthogonal approach provides layers of evidence that converge to confirm the precise molecular architecture of the target compound.

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds with applications ranging from anticancer to anti-inflammatory agents[1][2]. The specific target, methyl 8-methoxy-2H-chromene-3-carboxylate, serves as a key intermediate for more complex molecules. Its synthesis, often achieved via methods like the Knoevenagel condensation of 3-methoxysalicylaldehyde with dimethyl malonate, requires rigorous verification to rule out isomeric side products and ensure the integrity of subsequent research[3][4].

The Analytical Strategy: An Orthogonal Approach

Structural validation is not a linear process but a matrix of complementary data points. We employ an orthogonal strategy where each analytical technique interrogates the molecule from a different physical principle. This ensures that a weakness or ambiguity in one method is covered by the strength of another. Our validation workflow prioritizes techniques that provide the most definitive information first.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Is the mass correct? Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) What is the C-H framework? MS->NMR Proceed if MW matches IR FTIR Spectroscopy What functional groups are present? NMR->IR Confirm functional groups Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation

Caption: Orthogonal workflow for structural validation.

Part 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

Expertise & Experience: We begin with Mass Spectrometry as our first-pass gatekeeper. It is the fastest and most direct method to confirm that the reaction has produced a product of the correct molecular weight (M.W. = 234.23 g/mol ). Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion for unambiguous identification.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Data Interpretation & Comparison

The primary goal is to identify the molecular ion peak. In ESI-MS, this is often observed as adducts with protons [M+H]⁺ or sodium ions [M+Na]⁺.

Ion SpeciesTheoretical m/zExpected Experimental m/zPurpose
[M+H]⁺235.09~235.1Primary confirmation of molecular weight
[M+Na]⁺257.07~257.1Secondary confirmation, common adduct
[M+K]⁺273.05~273.0Possible adduct from glassware/solvents

Trustworthiness: Observing multiple adducts corresponding to the same neutral mass (M) significantly increases confidence in the molecular weight assignment. The high-resolution mass spectrometry (HRMS) data should ideally be within 5 ppm of the calculated value, confirming the elemental composition (C₁₂H₁₂O₄).

Fragmentation Analysis: A Deeper Look

While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to deliberately induce it. This provides further structural clues. The fragmentation of chromene esters often involves characteristic losses of the ester and methoxy groups[5][6].

G parent [M+H]⁺ m/z = 235 frag1 Loss of CH₃OH (-32 Da) parent->frag1 frag2 Loss of •OCH₃ (-31 Da) parent->frag2 frag3 Loss of COOCH₃ (-59 Da) parent->frag3 ion1 m/z = 203 frag1->ion1 ion2 m/z = 204 frag2->ion2 ion3 m/z = 176 frag3->ion3

Caption: Potential ESI-MS fragmentation pathways.

Part 2: Definitive Structural Mapping with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While MS confirms the formula, NMR reveals the precise atomic connectivity and stereochemistry. For methyl 8-methoxy-2H-chromene-3-carboxylate, ¹H and ¹³C NMR are non-negotiable for distinguishing it from potential isomers, such as a coumarin or a 4H-chromene.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often requiring a longer acquisition time. A proton-decoupled experiment is standard.

¹H NMR Data: Comparative Analysis

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity. Each signal acts as a piece of the structural puzzle.

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationKey Structural Insight
H4 (Vinylic)7.5 - 7.8Singlet (s)1HConfirms the 2H-chromene scaffold; its downfield shift is due to conjugation with the ester.
H5, H6, H7 (Aromatic)6.8 - 7.2Multiplet (m)3HCharacteristic aromatic region signals. Specific patterns (dd, t) confirm substitution.
H2 (Methylene)4.8 - 5.2Singlet (s)2HCrucial diagnostic signal. A singlet at this chemical shift confirms the isolated -O-CH₂- group of the 2H-chromene ring. In a 4H-chromene, this would be different.
8-OCH₃ (Methoxy)3.8 - 4.0Singlet (s)3HAromatic methoxy group.
3-COOCH₃ (Ester)3.7 - 3.9Singlet (s)3HEster methyl group.

Senior Scientist's Note: The singlet for the H2 methylene protons is a critical piece of evidence. An alternative synthesis or rearrangement could potentially yield a coumarin (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivative), which would lack this signal entirely and instead show a singlet for a vinylic H4 proton at a much more downfield position (>8.0 ppm)[7].

¹³C NMR Data: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon atoms in the molecule.

Carbon AssignmentExpected δ (ppm)Key Structural Insight
C=O (Ester)164 - 168Confirms the presence of the ester carbonyl group.
C4, C4a, C5, C6, C7, C8, C8a110 - 150Aromatic and vinylic carbons. The number of signals confirms the bicyclic system.
C3125 - 135Vinylic carbon attached to the ester.
C265 - 70Crucial diagnostic signal. Aliphatic carbon (-O-C H₂-) confirming the 2H-chromene structure.
8-OCH₃55 - 57Aromatic methoxy carbon.
3-COOCH₃51 - 53Ester methoxy carbon.

Trustworthiness: The combination of a methylene signal around 5.0 ppm in the ¹H NMR and an aliphatic carbon signal around 67 ppm in the ¹³C NMR provides definitive, cross-validating evidence for the 2H-chromene core, effectively ruling out other isomeric heterocycles. This data can be compared with literature values for similar structures to further bolster the assignment[8].

Part 3: Functional Group Confirmation with FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique for identifying the functional groups present in a molecule[9]. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary check. For our target molecule, we expect to see characteristic absorptions for the ester, the aromatic ring, and the ether linkages.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

Data Interpretation & Comparison

The spectrum is analyzed for the presence of key vibrational bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupConfirmation Value
~1710-1730C=O Stretchα,β-Unsaturated EsterHigh. Strong, sharp peak confirming the ester.
~1600-1620C=C StretchAlkene (vinylic)Medium. Confirms unsaturation in the heterocyclic ring.
~1450-1580C=C StretchAromatic RingMedium. A series of peaks confirms the benzene ring.
~1200-1280C-O StretchAryl Ether & EsterHigh. Strong absorptions confirming the ether and ester C-O bonds.
~2850-3000C-H Stretchsp³ C-H (CH₂, CH₃)Low. Present in most organic molecules, but confirms aliphatic C-H bonds.

Authoritative Grounding: The position of the C=O stretch at ~1715 cm⁻¹ is indicative of an α,β-unsaturated ester, which is consistent with the proposed structure. A saturated ester would appear at a higher frequency (~1740 cm⁻¹). This comparison provides another layer of validation against potential side products from unintended reduction reactions.

Conclusion: A Triad of Evidence

The structural validation of a synthesized compound like methyl 8-methoxy-2H-chromene-3-carboxylate is not achieved by a single experiment. It requires the careful integration of orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular formula, answering "What is it made of?".

  • NMR Spectroscopy elucidates the precise atom-by-atom connectivity, answering "How is it put together?".

  • FTIR Spectroscopy rapidly verifies the presence of key functional groups, answering "What are its key chemical features?".

By comparing the experimental data from this triad of techniques against theoretical values and data from known alternative structures, a researcher can build an unassailable case for the identity and purity of their synthesized molecule. This rigorous, self-validating approach is fundamental to ensuring the reliability and reproducibility of scientific research in drug discovery and development.

References

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, MDPI. [Link]

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 234562, PubChem. [Link]

  • Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, National Center for Biotechnology Information. [Link]

  • Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor, ResearchGate. [Link]

  • Methyl 2-oxo-2H-chromene-3-carboxylate, ResearchGate. [Link]

  • SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL, Japan Science and Technology Agency. [Link]

  • 8-Methoxy-2H-chromene-3-carbaldehyde, National Center for Biotechnology Information. [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights, National Center for Biotechnology Information. [Link]

  • Opening 2,2-Diphenyl-2H-Chromene to Infrared Light, ResearchGate. [Link]

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature, Royal Society of Chemistry. [Link]

  • Opening 2,2-diphenyl-2H-chromene to infrared light, National Center for Biotechnology Information. [Link]

  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis, MDPI. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives, MDPI. [Link]

  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis, ResearchGate. [Link]

  • Exploration of chromene-based BioAIEgens, Oxford Academic. [Link]

  • Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts. [Link]

  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS, Science and Education Publishing. [Link]

  • A comparison of ATR-FTIR and Raman spectroscopy for the non-destructive examination of terpenoids in medicinal plants essential, National Center for Biotechnology Information. [Link]

  • Fourier Transform Infrared and Two-Dimensional Correlation Spectroscopy for Substance Analysis, IntechOpen. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential, Oriental Journal of Chemistry. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction, | College of Arts, Sciences & Education - Florida International University. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET, National Center for Biotechnology Information. [Link]

Sources

Validation

HPLC Methods for Assessing the Purity of Chromene-3-Carboxylates: A Comprehensive Comparison Guide

Introduction Chromene-3-carboxylates represent a privileged structural motif in drug discovery, demonstrating potent biological activities ranging from multidrug resistance (MDR) reversal in leukemia models 1[1] to tyros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chromene-3-carboxylates represent a privileged structural motif in drug discovery, demonstrating potent biological activities ranging from multidrug resistance (MDR) reversal in leukemia models 1[1] to tyrosinase inhibition 2[2]. Because subtle structural variations—such as enantiomeric differences at the C4 position or the presence of unreacted starting materials—can drastically alter their pharmacological efficacy, rigorous purity assessment is non-negotiable.

As a Senior Application Scientist, I have evaluated numerous analytical workflows for these compounds. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methods for determining both the chemical and enantiomeric purity of chromene-3-carboxylates, detailing the mechanistic rationale behind column and mobile phase selection.

Mechanistic Grounding: The Causality of Chromatographic Choices

A robust analytical method requires a deep understanding of the analyte's physicochemical properties.

  • Detection Rationale: The chromene core consists of a conjugated benzopyran ring system, which provides strong, consistent UV absorbance. Consequently, UV detection at 254 nm is universally optimal for this class, capturing both the core scaffold and most substituted aromatic appendages without significant solvent interference 2[2].

  • Chemical Purity (RP-HPLC): The esterified carboxylate at the C3 position and the lipophilic nature of the benzopyran ring make reversed-phase (RP) HPLC the gold standard for assessing overall chemical purity. A standard C18 stationary phase effectively retains the non-polar chromene core. The elution order is dictated by hydrophobic interactions; highly polar impurities (e.g., unreacted salicylaldehydes) elute early, while the intact chromene-3-carboxylate elutes later. Using an isocratic mobile phase of Acetonitrile/Water (e.g., 75:25) ensures sharp peak shapes and reproducible retention times 1[1].

  • Enantiomeric Purity (Chiral NP-HPLC): When the C4 position of the 4H-chromene ring is stereogenic (e.g., in 2-amino-4H-chromene-3-carboxylates), enantiomeric separation is critical. Normal-phase (NP) chiral chromatography using a polysaccharide-based stationary phase (such as Chiralcel OJ-H) is required. The separation mechanism relies on a three-point interaction: hydrogen bonding between the C3-carboxylate/C2-amino groups and the carbamate linkages of the chiral selector, π-π interactions with the benzopyran core, and steric inclusion into the chiral cavities. A mobile phase of Hexane/Isopropanol modulates these hydrogen bonds, allowing baseline resolution of enantiomers 3[3].

Comparative Analysis of HPLC Modalities

To select the appropriate method, researchers must align their analytical goal with the correct chromatographic system. Table 1 summarizes the performance parameters of the two primary HPLC workflows.

Table 1: Comparison of HPLC Methods for Chromene-3-Carboxylates

ParameterRP-HPLC (Chemical Purity)Chiral NP-HPLC (Enantiomeric Purity)
Primary Goal Quantify overall impurities and synthesis byproducts.Determine Enantiomeric Excess (ee) of chiral centers.
Stationary Phase C18 (e.g., 250 × 4.6 mm, 5 µm)Polysaccharide-based (e.g., Chiralcel OJ-H)
Mobile Phase Acetonitrile / Water (75:25 v/v)Hexane / Isopropanol (60:40 or 3:2 v/v)
Elution Mode IsocraticIsocratic
Flow Rate 0.9 – 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Advantages High reproducibility, broad applicability, fast run times.Baseline resolution of enantiomers, predictable elution.
Limitations Cannot distinguish between enantiomers.Highly sensitive to moisture; requires strict solvent control.

Standardized Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate system suitability testing (SST) and blank injections to ensure data integrity.

Protocol A: RP-HPLC for Chemical Purity Assessment

Goal: Quantify the overall purity of synthesized chromene-3-carboxylates (e.g., CXL017 analogs) 1[1].

  • System Preparation: Equilibrate a C18 column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of 75:25 Acetonitrile/Water at a flow rate of 0.9 mL/min.

  • Sample Preparation: Dissolve the chromene-3-carboxylate sample in the mobile phase to a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability Test (SST): Inject a reference standard of known purity (e.g., Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 4[4]). Verify that the theoretical plate count is >2000 and the tailing factor is ≤1.5.

  • Blank Injection: Inject the mobile phase blank to identify system peaks and ensure no carryover.

  • Sample Analysis: Inject 5–10 µL of the sample. Monitor UV absorbance at 254 nm.

  • Data Processing: Calculate chemical purity using the area normalization method (% Purity = [Area of Analyte / Total Area of All Peaks] × 100).

Protocol B: Chiral NP-HPLC for Enantiomeric Excess (ee) Determination

Goal: Separate enantiomers of chiral 4H-chromene-3-carboxylates 3[3].

  • System Preparation: Equilibrate a Chiralcel OJ-H column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of Hexane/Isopropanol (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in HPLC-grade Hexane/Isopropanol (1:1) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm nylon filter.

  • Racemate Injection (Validation): Inject a racemic mixture of the chromene derivative. Adjust the Hexane/IPA ratio slightly if necessary until baseline resolution (Rs > 1.5) is achieved between the two enantiomeric peaks.

  • Sample Analysis: Inject 10 µL of the enantioenriched sample. Monitor UV absorbance at 254 nm.

  • Data Processing: Calculate the enantiomeric excess (ee) using the formula: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Workflow Visualization

The following decision tree illustrates the logical progression for assessing chromene-3-carboxylate purity based on the analytical objective.

G Start Chromene-3-carboxylate Sample Decision Purity Assessment Goal? Start->Decision ChemPurity Chemical Purity (RP-HPLC) Decision->ChemPurity Overall Impurities EnantPurity Enantiomeric Purity (Chiral NP-HPLC) Decision->EnantPurity Chiral Separation RP_Prep Sample Prep: Dissolve in ACN/H2O Filter (0.22 µm) ChemPurity->RP_Prep NP_Prep Sample Prep: Dissolve in Hexane/IPA Filter (0.22 µm) EnantPurity->NP_Prep RP_Run Run: C18 Column Isocratic 75:25 ACN:H2O UV @ 254 nm RP_Prep->RP_Run NP_Run Run: Chiralcel OJ-H Isocratic 60:40 Hexane:IPA UV @ 254 nm NP_Prep->NP_Run RP_Val Validation: Resolution > 2.0 RSD < 2.0% RP_Run->RP_Val NP_Val Validation: Baseline Separation (Rs > 1.5) Calculate ee (%) NP_Run->NP_Val

HPLC Workflow Decision Tree for Chromene-3-Carboxylate Purity Assessment

References

  • Title: Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment Source: PMC / ACS URL: [Link]

  • Title: Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches Source: MDPI URL: [Link]

  • Title: Highly Efficient Enantioselective Three-Component Synthesis of 2-Amino-4H-Chromenes Catalysed by Chiral Tertiary Amine-Thioureas Source: The Royal Society of Chemistry URL: [Link]

Sources

Comparative

comparing the anticancer efficacy of chromene derivatives with established drugs

As a Senior Application Scientist navigating the complexities of preclinical oncology, I frequently evaluate emerging pharmacophores against established chemotherapeutic benchmarks. While drugs like Doxorubicin, Cisplati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical oncology, I frequently evaluate emerging pharmacophores against established chemotherapeutic benchmarks. While drugs like Doxorubicin, Cisplatin, and 5-Fluorouracil have long been the cornerstones of cancer therapy, their clinical utility is increasingly compromised by dose-limiting toxicities and the rapid onset of multidrug resistance (MDR).

In recent years, chromene derivatives —particularly 4H-chromenes, benzo[f]chromenes, and 2H-chromenes—have emerged as highly potent, multi-target anticancer agents. By hybridizing the chromene scaffold with other active moieties (such as sulfonamides or halogens), researchers have engineered molecules that not only outperform standard drugs in raw cytotoxicity but also actively dismantle tumor resistance mechanisms.

This guide provides an objective, data-driven comparison of chromene derivatives against established chemotherapeutics, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental workflows for their evaluation.

Mechanistic Causality: Why Chromene Derivatives?

The superiority of specific chromene derivatives over established drugs lies in their pleiotropic mechanism of action. Standard agents like Doxorubicin primarily rely on DNA intercalation and topoisomerase II inhibition. However, cancer cells rapidly adapt by upregulating P-glycoprotein (P-gp/MDR1) , an ATP-dependent efflux pump that actively extrudes Doxorubicin from the intracellular space[1].

Chromene derivatives bypass this resistance through a dual-action mechanism:

  • Direct Apoptotic Induction: They trigger the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulating pro-apoptotic proteins (Bax, Bak), and activating Caspases 3, 8, and 9[2][3].

  • Efflux Pump Inhibition: Specific halogenated benzo[f]chromene derivatives act as direct P-gp inhibitors. By blocking the efflux pump, these compounds maintain high intracellular concentrations even in resistant cell lines (e.g., MCF-7/ADR)[1][4].

Pathway Chromene Chromene Derivatives P_gp P-glycoprotein (MDR1) Chromene->P_gp Inhibits Efflux EGFR Kinase / EGFR Inhibition Chromene->EGFR Targeted Inhibition Bax_Bak Bax / Bak Upregulation Chromene->Bax_Bak Bcl2 Bcl-2 / Bcl-xL Downregulation Chromene->Bcl2 Doxorubicin Doxorubicin / Cisplatin Doxorubicin->P_gp Effluxed by DNA_Damage DNA Intercalation / Damage Doxorubicin->DNA_Damage Caspase Caspase 3/8/9 Activation DNA_Damage->Caspase EGFR->Bax_Bak Mitochondria Mitochondrial Membrane Depolarization Bax_Bak->Mitochondria Bcl2->Mitochondria Mitochondria->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Chromene-induced apoptotic signaling and P-gp inhibition pathways vs. standard drugs.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across diverse human cancer cell lines. The table below synthesizes recent experimental data comparing optimized chromene derivatives against clinical standards.

Compound Class & Specific DerivativeTarget Cell LineChromene IC50​ (µM)Reference DrugRef. Drug IC50​ (µM)Efficacy Ratio
2-aryl-3-nitro-2H-chromene (Compound 4l)MCF-7 (Breast)0.2 Etoposide~7.236x more potent [3]
9-Hydroxy-1H-benzo[f]chromene (Compound 4i)PC-3 (Prostate)0.8 Vinblastine7.59.4x more potent [1]
9-Hydroxy-1H-benzo[f]chromene (Compound 4i)PC-3 (Prostate)0.8 Doxorubicin1.31.6x more potent [1]
9-Hydroxy-1H-benzo[f]chromene (Compound 4i)MCF-7/ADR (Resistant)8.6 Doxorubicin18.62.1x more potent [1]
4H-chromene-sulfonamide (Compound 7f)HepG-2 (Liver)12.66 Cisplatin>15.0Superior [5]

Data Interpretation & Causality: Notice the performance of Compound 4i against the MCF-7/ADR line. Doxorubicin's efficacy drops significantly ( IC50​ = 18.6 µM) due to P-gp overexpression in these resistant cells. Compound 4i maintains a strong cytotoxic profile ( IC50​ = 8.6 µM) precisely because its halogenated substituents (e.g., 2,4-F2, 2,3-Cl2) sterically hinder the P-gp binding pocket, preventing its own efflux[1][4].

Self-Validating Experimental Workflows

To ensure scientific integrity, a drug screening protocol cannot rely on a single endpoint. As an application scientist, I mandate a self-validating system : if a compound shows high cytotoxicity in an MTT assay, we must orthogonally prove how it killed the cell (e.g., Apoptosis via TUNEL) and why it overcame resistance (e.g., P-gp inhibition via Rho123).

Workflow Synthesis 1. Compound Synthesis & SAR Optimization Screening 2. In Vitro Cytotoxicity (MTT Assay) Synthesis->Screening Purified Library Apoptosis 3A. Apoptosis Validation (TUNEL / Annexin V) Screening->Apoptosis IC50 < 5 µM Resistance 3B. MDR Evaluation (Rho123 Accumulation) Screening->Resistance MCF-7/ADR cells Lead 4. Lead Candidate Selection Apoptosis->Lead Caspase+ Resistance->Lead P-gp Inhibited

Self-validating experimental workflow for evaluating chromene anticancer efficacy.
Protocol 1: High-Throughput Cytotoxicity & Normotoxicity Screening (MTT)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This directly correlates mitochondrial metabolic rate with cell viability. We include a normal cell line (e.g., WI-38 or Vero) to calculate the therapeutic index (selectivity).

Step-by-Step Methodology:

  • Cell Seeding: Seed 5×103 cells/well (e.g., MCF-7, HepG-2, and Vero normal cells) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives, Doxorubicin (Positive Control), and 0.1% DMSO (Vehicle Control). Treat cells for 48 hours.

  • MTT Addition: Discard media. Add 50 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Rationale: Light degrades MTT, leading to false-positive viability drops.

  • Formazan Solubilization: Remove MTT solution and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay (Rho123 Accumulation)

Causality: Rhodamine 123 (Rho123) is a fluorescent dye and a known substrate for P-gp. If a chromene derivative successfully inhibits P-gp, the pump cannot extrude the dye, leading to a measurable intracellular accumulation of fluorescence. This validates the mechanism behind the compound's efficacy in MDR cell lines[1].

Step-by-Step Methodology:

  • Preparation: Seed MCF-7/ADR (Doxorubicin-resistant) cells in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with the IC50​ concentration of the target chromene derivative or Verapamil (Standard P-gp inhibitor control) for 2 hours.

  • Dye Loading: Add Rho123 (final concentration 5 µg/mL) to the wells and incubate for exactly 1 hour at 37°C.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to halt efflux activity and remove extracellular dye. Lyse cells using 0.1% Triton X-100.

  • Flow Cytometry / Fluorometry: Measure intracellular fluorescence (Excitation: 488 nm, Emission: 530 nm). An increase in fluorescence relative to the vehicle control confirms P-gp inhibition.

Conclusion

Chromene derivatives represent a highly tunable, multi-target pharmacophore that addresses the critical shortcomings of established chemotherapeutics. By combining potent intrinsic apoptosis induction with the ability to inhibit efflux pumps like P-gp, specific chromene hybrids (such as 9-Hydroxy-1H-benzo[f]chromenes and 2-aryl-3-nitro-2H-chromenes) offer a validated pathway to overcome multidrug-resistant malignancies. For drug development professionals, integrating these scaffolds into lead optimization pipelines—backed by rigorous, self-validating assays—presents a high-yield opportunity for next-generation oncology therapeutics.

References

  • Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays.
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

methyl 8-methoxy-2H-chromene-3-carboxylate proper disposal procedures

Operational Safety and Regulated Disposal Protocols for Methyl 8-Methoxy-2H-Chromene-3-Carboxylate Methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) is a critical synthetic intermediate widely utilized in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Regulated Disposal Protocols for Methyl 8-Methoxy-2H-Chromene-3-Carboxylate

Methyl 8-methoxy-2H-chromene-3-carboxylate (CAS: 177496-82-1) is a critical synthetic intermediate widely utilized in drug discovery, particularly in the development of coumarin and chromene-based pharmacophores. While highly valuable for its biological potential, its bicyclic ring system and lipophilic functional groups present specific occupational and environmental hazards. This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the safe handling and terminal disposal of this compound.

Section 1: Physicochemical Hazard Profile & Causality

Understanding the chemical behavior of methyl 8-methoxy-2H-chromene-3-carboxylate is essential for predicting its risk profile. The presence of the methoxy and methyl ester groups significantly increases the molecule's lipophilicity compared to its parent carboxylic acid. This physical property enhances its ability to penetrate dermal barriers, necessitating stringent contact precautions 1. Furthermore, the compound presents risks of respiratory irritation if aerosolized and must be kept away from strong oxidizing agents to prevent exothermic reactions.

Table 1: Quantitative Hazard Data & Mechanistic Mitigation

Hazard ParameterClassification / IndicatorMechanistic CauseRequired Mitigation
Skin/Eye Irritation Category 2 (H315, H319)Lipophilic ester enhances dermal penetration; reactive chromene core interacts with proteins.Nitrile gloves (double-gloving recommended), safety goggles.
Respiratory Toxicity STOT SE 3 (H335)Fine powder aerosolization can irritate mucous membranes.Handle exclusively in a certified fume hood.
Environmental Toxicity Avoid ReleaseStable bicyclic ring system resists rapid biodegradation.Zero-drain disposal policy; complete incineration.

Section 2: Operational Safety & Handling Workflow

To ensure scientific integrity and personnel safety, all handling procedures must follow a self-validating protocol.

HandlingWorkflow Start Initiate Handling PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Operate in Fume Hood (Min Face Velocity 100 fpm) PPE->Vent Spill Spill Occurs? Vent->Spill Clean Contain & Absorb (Inert Absorbent) Spill->Clean Yes Proceed Execute Experiment Spill->Proceed No Waste Transfer to Solid Waste Clean->Waste

Fig 1. Operational workflow for handling and spill mitigation.

Step-by-Step Handling Protocol:

  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood's face velocity is actively reading between 100–120 feet per minute (fpm). Causality: This ensures sufficient negative pressure to capture any aerosolized particulates before they reach the operator's breathing zone 2.

  • PPE Verification: Don standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. Self-Validation: Inspect gloves for micro-tears prior to handling. The lipophilic nature of the ester means it can permeate compromised barriers rapidly.

  • Static Mitigation: Use anti-static spatulas when weighing the powder. Causality: Fine organic powders can accumulate electrostatic charge, presenting a localized ignition risk 2.

Section 3: Terminal Disposal Procedures

The environmental persistence of the chromene scaffold dictates a strict "zero-drain" disposal policy. The compound must not be allowed to enter waterways or sewer systems, as the bicyclic structure resists rapid environmental biodegradation 2.

DisposalPathway WasteGen Waste Generation (Methyl 8-Methoxy-2H-Chromene-3-Carboxylate) Solid Solid Waste (Powder/Contaminated Gear) WasteGen->Solid Liquid Liquid Waste (Organic Solvents) WasteGen->Liquid Pack Contaminated Packaging WasteGen->Pack Contractor Licensed Waste Contractor Solid->Contractor Liquid->Contractor Pack->Contractor Incinerator Chemical Incinerator (Afterburner & Scrubber) Contractor->Incinerator Thermal Destruction

Fig 2. Regulated disposal pathway for chromene-derivative waste.

Step-by-Step Disposal Methodologies:

Protocol A: Solid Waste Segregation

  • Collection: Deposit all contaminated consumables (e.g., weighing boats, Kimwipes, empty vials) into a designated, high-density polyethylene (HDPE) solid waste drum.

  • Validation: Ensure the drum is lined with a compatible hazardous waste bag and verify the lid is securely clamped after each addition to prevent vapor escape.

  • Labeling: Tag the container with "Hazardous Solid Waste: Contains Methyl 8-Methoxy-2H-Chromene-3-Carboxylate."

Protocol B: Liquid Waste Consolidation

  • Solvent Segregation: If the compound is dissolved in organic solvents (e.g., dichloromethane, ethyl acetate), transfer the solution into the appropriate halogenated or non-halogenated liquid waste carboy.

  • Volume Control: Never fill the carboy beyond 80% capacity. Causality: Leaving headspace accommodates vapor pressure fluctuations caused by ambient temperature changes, preventing container rupture.

Protocol C: Final Thermal Destruction

  • Contractor Transfer: Hand over all sealed and labeled waste to a licensed hazardous waste management facility.

  • Incineration Mandate: Ensure the waste profile specifies destruction via a chemical incinerator equipped with an afterburner and scrubber. Causality: The primary combustion chamber volatilizes the compound, while the afterburner ensures the complete cleavage of the stable chromene ring. The scrubber subsequently neutralizes any hazardous combustion gases (such as carbon oxides) prior to atmospheric exhaust 3.

Section 4: Spill Management & Containment

In the event of a localized spill, immediate containment is required to prevent environmental dissemination.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize airflow over the spill zone.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., silica gel, dry sand, or vermiculite). Causality: Inert absorbents trap the chemical without initiating an exothermic chemical reaction, which could occur if reactive cleaning agents were used 2.

  • Collection: Carefully sweep the absorbed mixture using a spark-proof brush and dustpan. Transfer to a sealed hazardous waste container for incineration.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water, adding all liquid runoff to the chemical waste carboy.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid." Retrieved from 1

  • Capot Chemical. "MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester." Retrieved from 3

  • CymitQuimica. "Safety Data Sheet - 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid." Retrieved from2

  • Sigma-Aldrich. "SAFETY DATA SHEET - General Guidelines." Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 8-methoxy-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 8-methoxy-2H-chromene-3-carboxylate
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